molecular formula C9H7NO2 B11718291 Phenol, 2-(2-oxazolyl)- CAS No. 109604-76-4

Phenol, 2-(2-oxazolyl)-

Cat. No.: B11718291
CAS No.: 109604-76-4
M. Wt: 161.16 g/mol
InChI Key: OKJDRGLFCIXKST-UHFFFAOYSA-N
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Description

Significance of Phenolic and Oxazolyl Scaffolds in Advanced Materials and Ligand Design

The individual contributions of phenolic and oxazolyl groups are well-established in the annals of chemistry. Phenols, with their hydroxyl group directly attached to an aromatic ring, are known for their reactivity in electrophilic aromatic substitution and their ability to act as hydrogen bond donors. britannica.com This functionality makes them crucial building blocks for a wide array of polymers and resins, such as the historic phenol-formaldehyde resins known as Bakelite. britannica.com Their antioxidant properties and role as precursors to valuable industrial chemicals further underscore their importance. britannica.com

On the other hand, the oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric characteristics to a molecule. This scaffold is a common feature in many natural products and pharmaceutically active compounds, often contributing to their biological activity through non-covalent interactions with enzymes and receptors.

The combination of these two scaffolds into 2-(2-oxazolyl)-phenols creates a powerful synergy. The phenolic hydroxyl group and the nitrogen atom of the oxazole ring can act as a bidentate chelate, readily coordinating with a variety of metal ions. This chelating ability is of paramount importance in the field of ligand design, enabling the synthesis of stable metal complexes with tailored catalytic or photophysical properties. acs.orgresearchgate.netnih.gov The rigid and planar nature of the aromatic system, coupled with the coordinating ability of the oxazolyl-phenol unit, provides a robust framework for creating highly selective and efficient catalysts for a range of chemical transformations. acs.org

In the realm of advanced materials, these compounds are particularly noted for their intriguing photophysical properties, often exhibiting phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org This process, where a proton is transferred from the phenolic hydroxyl group to the oxazole nitrogen in the excited state, leads to a large Stokes shift and dual fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. researchgate.netrsc.org The ability to tune these photophysical properties by introducing various substituents on the phenol (B47542) or oxazole rings further enhances their versatility. researchgate.net

Interdisciplinary Research Landscape of 2-(2-Oxazolyl)-Phenols

The study of 2-(2-oxazolyl)-phenols is a truly interdisciplinary endeavor, attracting researchers from organic synthesis, inorganic chemistry, materials science, and medicinal chemistry.

Organic Synthesis and Catalysis: A significant area of research focuses on the development of efficient synthetic routes to access a diverse library of 2-(2-oxazolyl)-phenol derivatives. evitachem.com These methods often involve the condensation of phenolic precursors with amino alcohols or the cyclization of β-hydroxy amides. The resulting ligands are then employed in asymmetric catalysis, where their chiral variants can induce high levels of enantioselectivity in various reactions. acs.org For instance, palladium complexes of chiral bis(oxazoline) ligands derived from phenolic precursors have shown remarkable success in asymmetric Wacker-type cyclization reactions. acs.org

Inorganic and Coordination Chemistry: The coordination chemistry of 2-(2-oxazolyl)-phenols with a wide range of metal ions is extensively studied. acs.orgresearchgate.netnih.gov Researchers investigate the synthesis, structure, and reactivity of these metal complexes. The electronic and steric properties of the ligands can be systematically modified to influence the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net These complexes have found applications in areas such as oxidation catalysis, with oxorhenium(V) complexes of phenolate-oxazoline ligands being active in oxygen atom transfer reactions. nih.gov

Materials Science and Photophysics: The unique photophysical properties of 2-(2-oxazolyl)-phenols are a major driver of research in materials science. researchgate.netresearchgate.net The ESIPT phenomenon is a key focus, with studies aimed at understanding the influence of molecular structure and environment on the efficiency and wavelength of the emitted light. researchgate.netrsc.org By strategically placing electron-donating or electron-withdrawing groups on the aromatic framework, researchers can fine-tune the emission color and quantum yield, leading to the development of novel fluorophores with applications in sensing and imaging. researchgate.net For example, nitrile-substituted 2-(2-oxazolyl)-phenols have been shown to exhibit high fluorescence quantum yields in the solid state. researchgate.net

Medicinal Chemistry: The structural motif of 2-(2-oxazolyl)-phenol is also explored in the context of medicinal chemistry. The ability of the oxazole ring to interact with biological targets, combined with the properties of the phenol group, makes these compounds interesting scaffolds for the design of new therapeutic agents. ontosight.ai For instance, derivatives have been investigated for their potential anticancer and antimicrobial activities. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key data related to Phenol, 2-(2-oxazolyl)- and its derivatives.

Table 1: Photophysical Properties of Substituted 2-(Oxazolinyl)-Phenols

CompoundSubstituentEmission Maxima (λem, nm)Quantum Yield (ΦF, %)Stokes Shift (cm⁻¹)Reference
Nitrile-substituted 2-(oxazolinyl)phenol 6Nitrile491 (solid state)87.3 (solid state)9,800 (in CH₂Cl₂) researchgate.netresearchgate.net
2-(oxazolinyl)phenol 7 researchgate.nethelicene-8.8- researchgate.net
2-(oxazolinyl)phenol 8 researchgate.nethelicene-8.7- researchgate.net

Table 2: Catalytic Activity of Oxorhenium(V) Complexes with Phenolate-Oxazoline Ligands

ComplexLigandSulfoxide Yield (%)Isomeric FormReference
3a2-(2'-hydroxyphenyl)-2-oxazoline (Hoz)87N,N-trans nih.gov
3a'2-(2'-hydroxyphenyl)-2-oxazoline (Hoz)16N,N-cis nih.gov
3a'2-(2'-hydroxyphenyl)-2-oxazoline (Hoz)57N,N-cis nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109604-76-4

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H

InChI Key

OKJDRGLFCIXKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)O

Origin of Product

United States

Synthetic Methodologies for Phenol, 2 2 Oxazolyl , and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the benzoxazole (B165842) core typically involve the condensation of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing compound, such as a carboxylic acid or an aldehyde. researchgate.netajchem-a.com These foundational methods have been refined over many years. smolecule.com

One of the most established routes to 2-substituted benzoxazoles is the direct condensation of 2-aminophenols with carboxylic acids or their derivatives, like acid chlorides. researchgate.netajchem-a.commedcraveonline.com This reaction typically requires high temperatures and often the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to facilitate the dehydration and cyclization process. ijpbs.comsmolecule.com

The mechanism in the presence of PPA involves the formation of a mixed anhydride, which then reacts with the 2-aminophenol. smolecule.com This is followed by acyl migration and an acid-catalyzed ring closure to form the final benzoxazole product. smolecule.com Methanesulfonic acid has also been identified as a highly effective catalyst for the one-pot synthesis from carboxylic acids (via in-situ generation of acid chlorides) and 2-aminophenols, accommodating a wide range of functional groups. researchgate.net

Catalyst/ReagentConditionsStarting MaterialsYieldReference
Polyphosphoric acid (PPA)150°C2,4-diaminophenol, 4-methylsalicylic acid- ijpbs.com
Methanesulfonic acid-2-aminophenol, Carboxylic acidsExcellent researchgate.net
PS-PPh3 resinMicrowave heating2-aminophenols, Carboxylic acidsHigh researchgate.net
Lawesson's reagentMicrowave, solvent-free2-aminophenol, Carboxylic acidsGood researchgate.net

Another prevalent classical method involves the reaction of 2-aminophenols with aldehydes. researchgate.netajchem-a.com This process occurs in two stages: first, the condensation of the amine and aldehyde to form a phenolic Schiff base (or imine) intermediate, followed by an oxidative cyclization to yield the benzoxazole ring. tandfonline.comnih.govresearchgate.net

A wide variety of oxidizing agents have been employed for the second step, including manganese(III) acetate (B1210297), lead tetraacetate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). ijpbs.comnih.govresearchgate.net While effective, many of these traditional oxidants are stoichiometric, can be toxic, and may require harsh reaction conditions. nih.gov The choice of oxidant and reaction conditions can be tailored to the specific substrates. For instance, elemental sulfur has been used as an oxidant in the presence of sodium sulfide (B99878) and DMSO. researchgate.net

Oxidizing AgentConditionsStarting MaterialsYieldReference
Lead tetraacetate (Pb(OAc)4)Ethanol, reflux2-aminophenol, 4-benzyloxy benzaldehyde- ijpbs.com
Dess–Martin periodinane (DMP)Ambient temperaturePhenolic Schiff bases- ijpbs.com
DDQ-Phenolic Schiff bases- researchgate.net
Elemental Sulfur (S8)Sodium sulfide, DMSO2-aminophenols, AldehydesGood researchgate.net
Silver CarbonateMild conditionsIminesModest to Good tandfonline.com

While the primary routes involve 2-aminophenol, related heterocyclic structures like 2-oxazolines can be synthesized from amino alcohols and carboxylic acids or their derivatives. mdpi.comsemanticscholar.org These methods are relevant as oxazolines are structurally similar and their synthetic pathways can sometimes be adapted. A common approach is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are formed from the coupling of a carboxylic acid and a 2-amino alcohol. mdpi.com Reagents like triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) can facilitate this dehydration under neutral and mild conditions. researchgate.net

The synthesis of 2-oxazolines, which are 4,5-dihydro-oxazoles, is a broad field with numerous methodologies. organic-chemistry.org These methods often serve as a parallel to benzoxazole synthesis. Key strategies include:

From Aldehydes and Amino Alcohols: A one-pot synthesis using an oxidizing agent like N-bromosuccinimide (NBS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) can convert aldehydes and amino alcohols into 2-oxazolines in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This proceeds via an oxazolidine (B1195125) intermediate which is then oxidized. organic-chemistry.org

From Nitriles and Amino Alcohols: This reaction can be achieved using copper-NHC complexes as catalysts, offering a milder alternative to older methods. organic-chemistry.org Metal-free versions of this reaction also exist, tolerating many functional groups. organic-chemistry.org

From Carboxylic Acids and Amino Alcohols: Dehydrating reagents are key in this approach. Microwave-assisted synthesis using carbonyl diimidazole (CDI) has proven effective, featuring short reaction times and high yields. researchgate.net Triflic acid has also been used to promote this dehydrative cyclization, generating only water as a byproduct. mdpi.com

Starting MaterialsReagent/CatalystKey FeaturesReference(s)
Aldehydes, Amino alcoholsN-Bromosuccinimide (NBS)One-pot, mild conditions, high yields organic-chemistry.orgthieme-connect.com
Aromatic aldehydes, 2-AminoethanolPyridinium hydrobromide perbromideReaction in water at room temperature organic-chemistry.org
Nitriles, Amino alcoholsCopper-NHC complexesMilder conditions organic-chemistry.org
Carboxylic acids, Amino alcoholsCarbonyl diimidazole (CDI)Microwave-assisted, rapid, high yield researchgate.net
N-(2-hydroxyethyl)amidesTriflic acid (TfOH)Dehydrative cyclization, water is the only byproduct mdpi.com

This section encompasses the broad strategies starting from the key precursor, 2-aminophenol. As detailed in previous sections, the two most fundamental approaches are condensation with carboxylic acid derivatives (or the acids themselves) and condensation with aldehydes followed by oxidation. researchgate.netnih.gov Beyond these, other reagents can be used. For example, cyclization reactions with β-diketones can be catalyzed by a combination of a Brønsted acid and copper(I) iodide, tolerating various substituents on the 2-aminophenol ring. acs.org The versatility of 2-aminophenol makes it the cornerstone for the synthesis of a vast library of benzoxazole derivatives through various cyclization strategies. mdpi.com

Advanced and Green Synthesis Strategies

In response to the need for more environmentally friendly and efficient chemical processes, recent research has focused on developing advanced and "green" synthetic methods for benzoxazoles. sioc-journal.cn These strategies aim to reduce waste, avoid hazardous reagents, and utilize catalytic systems.

Key areas of development include:

Catalytic Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a highly attractive green strategy. nih.gov Catalysts based on transition metals like gold, cobalt, or copper, sometimes supported on materials like activated carbon, can facilitate the oxidative cyclization of the Schiff base intermediate under an oxygen atmosphere, replacing stoichiometric chemical oxidants. ijpbs.comnih.govresearchgate.net

Nanocatalysis: The use of heterogeneous nanocatalysts offers significant advantages, including high efficiency, ease of separation (often magnetic), and reusability. ckthakurcollege.net Systems like Fe3O4@SiO2-SO3H (a magnetic solid acid) and silver-iron oxide core-shell nanoparticles have been successfully employed for the condensation of 2-aminophenols and aldehydes, often under solvent-free conditions or in green solvents like water. ajchem-a.comckthakurcollege.netrsc.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or sonication can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. ijpbs.comnih.govmdpi.com These techniques have been applied to the condensation of 2-aminophenols with both carboxylic acids and aldehydes. researchgate.netmdpi.com For example, a magnetic nanomaterial-supported ionic liquid has been used as a catalyst under solvent-free sonication, achieving high yields in just 30 minutes. rsc.orgresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or glycerol (B35011) is a central tenet of green chemistry. ijpbs.com Several catalytic systems for benzoxazole synthesis have been developed to work efficiently in these solvents. ijpbs.comrsc.org

StrategyCatalyst/ConditionsKey AdvantagesReference(s)
Catalytic Aerobic OxidationHAuCl₄·4H₂O / O₂Low catalyst loading, uses air as oxidant nih.gov
NanocatalysisFe₃O₄@SiO₂-SO₃HReusable magnetic catalyst, solvent-free ajchem-a.com
NanocatalysisAg@Fe₂O₃ core-shellRoom temperature, high yields, reusable ckthakurcollege.net
Ultrasound-AssistedLAIL@MNP, solvent-freeShort reaction time (30 min), recyclable catalyst rsc.orgresearchgate.net
Microwave-AssistedZnO nanoparticlesSignificant reduction in reaction time mdpi.com
Green CatalystTiO₂–ZrO₂Short reaction time, high yield rsc.org

Microwave-Assisted One-Pot Reactions under Catalyst and Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under environmentally benign conditions. While specific examples for the catalyst- and solvent-free one-pot synthesis of "Phenol, 2-(2-oxazolyl)-" are not extensively documented, the principles of microwave chemistry can be applied to the synthesis of related oxazole (B20620) derivatives. For instance, the synthesis of 2,4-disubstituted oxazole compounds has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation at 138°C for 20 minutes. tandfonline.com

In a broader context, microwave-assisted one-pot, three-component synthesis has been successfully employed for the preparation of other heterocyclic compounds, demonstrating the potential of this technique. For example, novel thiazolyl-pyridazinediones have been synthesized in good yields by reacting 3-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one, thiosemicarbazide, and various hydrazonoyl chlorides under microwave irradiation. nih.gov This approach highlights the efficiency and versatility of microwave-assisted synthesis in constructing complex molecules in a single step. The application of similar principles to the synthesis of "Phenol, 2-(2-oxazolyl)-" would likely involve the reaction of a substituted salicylaldehyde (B1680747) or a related precursor with an appropriate nitrogen and carbon source under microwave irradiation, potentially without the need for a catalyst or solvent.

ReactantsConditionsProductYieldReference
p-substituted 2-bromoacetophenone, UreaDMF, 138°C, 20 min (Microwave)2,4-disubstituted oxazoleNot specified tandfonline.com
3-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one, thiosemicarbazide, hydrazonoyl chloridesMicrowave irradiationThiazolyl-pyridazinedionesGood yields nih.gov

Catalyst-Mediated Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of substituted oxazoles is no exception. Palladium, copper, and nickel catalysts have been instrumental in developing efficient methods for the arylation of the oxazole ring.

A highly efficient method for the synthesis of 2,4-disubstituted oxazoles involves the direct arylation of 4-substituted oxazoles with aryl bromides, co-catalyzed by palladium and copper. innovareacademics.ininnovareacademics.in This reaction is typically carried out in the presence of a base, such as potassium hydroxide, and a ligand-free palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), along with a copper(I) salt like copper(I) iodide (CuI). innovareacademics.ininnovareacademics.inresearchgate.net The reaction proceeds readily in a solvent such as dimethoxyethane (DME). innovareacademics.in

This methodology offers several advantages, including high functional group tolerance and rapid reaction times, making it suitable for combinatorial synthesis. innovareacademics.ininnovareacademics.in The direct C-H activation and arylation at the C2 position of the oxazole ring avoids the need for pre-functionalization, thus streamlining the synthetic process. innovareacademics.in An efficient microwave-assisted version of this reaction has also been developed, further enhancing its utility. researchgate.net

4-Substituted OxazoleAryl BromideCatalyst SystemBaseSolventProductYieldReference
4-AryloxazoleVarious aryl bromidesPd(PPh₃)₄ / CuIKOHDME2,4-Diaryl oxazoleGood innovareacademics.in
4-AlkyloxazoleVarious aryl bromidesPd(PPh₃)₄ / CuIKOHDME2-Aryl-4-alkyl oxazoleGood innovareacademics.in
OxazoleAryl bromidesPd(OAc)₂ / CuIK₂CO₃DMA, 150 °C2-AryloxazoleModerate beilstein-journals.org

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel catalysts can activate strong carbon-oxygen (C-O) bonds in substrates like aryl ethers, which are readily available and cost-effective. researchgate.net This capability is particularly useful for the synthesis of 2-aryloxazoles and their derivatives.

The nickel-catalyzed coupling of azoles, including oxazoles and benzoxazoles, with aromatic nitriles has been reported. nih.gov This reaction is promoted by triphenylborane (B1294497) (BPh₃) and utilizes a nickel catalyst. While the arylation of benzoxazoles can proceed to some extent without the nickel catalyst, the catalyzed process offers higher yields and broader scope. nih.gov The ability of nickel to facilitate the cross-coupling of azoles with various aryl electrophiles, including those with robust C-O bonds, provides a versatile route to "Phenol, 2-(2-oxazolyl)-" derivatives, especially when starting from phenol-derived electrophiles. researchgate.netresearchgate.net

AzoleAryl ElectrophileCatalyst SystemAdditiveProductYieldReference
Phenyl oxazole3-TrifluoromethylbenzonitrileNi(cod)₂ / dcypeBPh₃Arylated phenyl oxazoleGood nih.gov
5-Methyl benzoxazoleElectronically diverse aryl nitrilesNi(cod)₂ / dcypeBPh₃Arylated benzoxazoleModest to Good nih.gov
BenzoxazoleAryl carbamateNi(cod)₂ / IPr-Arylated benzoxazoleNot specified researchgate.net

Van Leusen Synthesis for Oxazole Derivatives

The Van Leusen oxazole synthesis is a classic and versatile method for the formation of the oxazole ring, first reported in 1972. ijpsonline.commdpi.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a protic solvent like methanol. mdpi.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the 5-substituted oxazole. organic-chemistry.org

This methodology is particularly useful for synthesizing 5-substituted oxazoles and can be adapted to produce other substitution patterns. mdpi.comwikipedia.org For the synthesis of "Phenol, 2-(2-oxazolyl)-" derivatives, a suitably protected salicylaldehyde could be employed as the aldehyde component. The reaction is known for its mild conditions and broad substrate scope. mdpi.com One-pot variations of the Van Leusen synthesis have also been developed, for example, in ionic liquids, which allow for the synthesis of 4,5-disubstituted oxazoles. mdpi.comorganic-chemistry.org

AldehydeReagentBaseSolventProductReference
Aromatic AldehydesTosMICK₂CO₃Methanol5-Aryl-oxazoles mdpi.comorganic-chemistry.org
Various AldehydesTosMIC, Aliphatic HalidesNot specifiedIonic Liquid4,5-Disubstituted oxazoles mdpi.comorganic-chemistry.org

Bredereck Reaction for Oxazole Derivatives

The Bredereck reaction is another fundamental method for the synthesis of oxazoles. ijpsonline.comslideshare.netchemeurope.com In its original form, it involves the reaction of α-haloketones with formamide (B127407). slideshare.netchemeurope.com This approach provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.com The reaction is considered an efficient, clean, and economical process for oxazole synthesis. ijpsonline.com

An improvement on the classical Bredereck reaction involves the use of α-hydroxyketones as starting materials. ijpsonline.com To synthesize "Phenol, 2-(2-oxazolyl)-", a potential starting material would be an α-halo- or α-hydroxyketone derived from a protected phenol (B47542). The reaction with formamide would then lead to the formation of the desired oxazole ring.

Starting MaterialReagentProductReference
α-HaloketonesFormamide2,4-Disubstituted oxazoles ijpsonline.comslideshare.net
α-HydroxyketonesNot specified2,4-Disubstituted oxazoles ijpsonline.com

One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling for Trisubstituted Oxazoles

A modern and highly versatile approach for the synthesis of 2,4,5-trisubstituted oxazoles combines a one-pot oxazole synthesis with a subsequent Suzuki-Miyaura coupling reaction. tandfonline.combeilstein-journals.orgnih.gov This method allows for the convergent assembly of three different components into the oxazole core.

The process begins with the one-pot formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid, an amino acid, and a dehydrative condensing reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.orgnih.gov This intermediate is then subjected to a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to introduce the third substituent at the C5 position of the oxazole ring, affording the 2,4,5-trisubstituted oxazole in good yields. beilstein-journals.orgnih.gov The use of a nickel catalyst for the Suzuki-Miyaura coupling is a key feature of this methodology. ijpsonline.combeilstein-journals.org This strategy is highly attractive for creating diverse libraries of oxazole derivatives due to the wide commercial availability of the three starting material classes: carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

Carboxylic AcidAmino AcidBoronic AcidCatalyst SystemProductYieldReference
Various carboxylic acidsVarious amino acidsVarious boronic acidsDMT-MM, then Ni-catalyst2,4,5-Trisubstituted oxazolesGood beilstein-journals.orgnih.gov
Terephthalic acidAlaninePhenylboronic acidDMT-MM, then Ni-catalystBis-oxazoleGood beilstein-journals.org

Polymerization of 2-(2-Oxazolyl)-Phenol Monomers and Related Derivatives

The polymerization of 2-(2-oxazolyl)-phenol monomers and their derivatives predominantly utilizes the cationic ring-opening polymerization (CROP) of the 2-oxazoline ring. This technique allows for the creation of well-defined polymer architectures.

Cationic ring-opening polymerization (CROP) is a robust and versatile method for the synthesis of poly(2-oxazoline)s (PAOx). Current time information in Bangalore, IN.researchgate.net The living nature of this polymerization, when conducted under appropriate conditions, provides excellent control over the polymer's molecular weight, architecture, and end-group functionality. mdpi.comresearchgate.net The polymerization is typically initiated by electrophilic species, such as alkyl tosylates or triflates, which attack the nitrogen atom of the 2-oxazoline monomer, leading to the formation of a cationic oxazolinium propagating species. researchgate.net The propagation then proceeds via a nucleophilic attack of the next monomer on the activated chain end. nih.gov

The structure of the monomer, particularly the substituent at the 2-position, significantly influences the polymerization kinetics. nih.gov For phenolic 2-oxazoline monomers, the phenol group must often be protected (e.g., as a methyl ether) prior to polymerization, as the acidic proton of the phenol can interfere with the cationic polymerization mechanism. researchgate.netnih.gov Research has demonstrated the successful CROP of 2-oxazolines derived from methylated phenolic acids, such as 2-(3,4-dimethoxyphenyl)-2-oxazoline. researchgate.net These polymerizations can be performed under microwave irradiation to achieve rapid and controlled polymer synthesis. researchgate.net

Table 1: Initiators for Cationic Ring-Opening Polymerization of 2-Oxazolines

Initiator Type Examples Characteristics
Alkyl Halides Methyl iodide, Benzyl bromide Common initiators, reactivity depends on the halide.
Alkyl Tosylates Methyl tosylate (MeOTs) Frequently used, stable, and effective initiator. researchgate.net
Alkyl Triflates Methyl triflate (MeOTf) Highly reactive, allowing for polymerization at lower temperatures.
Lewis Acids Metallocene complexes Can promote efficient polymerization of oxazolines. rsc.org

The living nature of CROP allows for the precise introduction of functional groups at the beginning (alpha-end) and end (omega-end) of the polymer chain, resulting in telechelic polymers. mdpi.comresearchgate.net This is achieved by using functional initiators or by terminating the living polymerization with a specific nucleophilic agent. researchgate.net

For poly(2-oxazoline)s derived from phenolic monomers, this strategy enables the creation of polymers with, for example, a phenol group at one or both ends. This can be achieved by using an initiator containing a protected phenol group or by terminating the polymerization with a phenol-containing nucleophile. The end-functionalized polymers can then be used in a variety of applications, such as surface modification or as macroinitiators for the synthesis of block copolymers. tcichemicals.com For instance, hydroxyl-terminated poly(2-ethyl-2-oxazoline) has been used as a macroinitiator for the ring-opening polymerization of L-lactide to form block copolymers. mdpi.com A variety of functional end-groups, including hydroxyl, amino, allyl, and propargyl groups, can be introduced through post-polymerization modification of an initial functional end-group, such as a methyl ester. x-mol.com

Table 2: Methods for Telechelic Functionalization of Poly(2-oxazoline)s

Method Description Example
Functional Initiator The polymerization is initiated with a molecule containing the desired functional group. Using propargyl tosylate to introduce an alkyne group at the α-end. mdpi.com
Functional Terminator The living cationic chain end is reacted with a nucleophile containing the desired functional group. Termination with allylamine (B125299) to introduce a vinyl group at the ω-end. core.ac.uk

Copolymerization provides a powerful tool to tailor the properties of poly(2-oxazoline)s. By incorporating monomers with different side chains, such as those containing protected phenol groups, random, gradient, or block copolymers can be synthesized. researchgate.netmdpi.com The reactivity of the monomers plays a crucial role in determining the copolymer microstructure. For example, the copolymerization of 2-ethyl-2-oxazoline (B78409) with 2-(3,4-dimethoxyphenyl)-2-oxazoline can result in gradient copolymers. researchgate.net

Block copolymers can be synthesized by the sequential addition of different monomers to the living polymerization. rsc.org This allows for the creation of amphiphilic structures, for instance, by combining a hydrophilic poly(2-oxazoline) block with a hydrophobic block derived from a phenolic oxazoline monomer with a long alkyl chain or an aromatic substituent. mdpi.com The self-assembly of such block copolymers in solution can lead to the formation of micelles, vesicles, and other complex nanostructures. rsc.org

Polymeranalogous reactions offer a versatile route to modify the properties of pre-formed poly(2-oxazoline)s. A key strategy involves the hydrolysis of the amide side chains of the poly(2-oxazoline) to yield linear poly(ethylene imine) (L-PEI). nih.govresearchgate.net This transformation opens up a wide range of possibilities for further functionalization.

For polymers derived from "Phenol, 2-(2-oxazolyl)-", the phenolic side chains would first need to be deprotected (if they were protected during polymerization). Subsequently, the entire polymer or specific segments can be hydrolyzed. The resulting L-PEI backbone contains secondary amine groups that can be readily modified. For example, these amines can be acylated with various carboxylic acids or their derivatives, effectively creating new poly(2-oxazoline) side chains. nih.gov This approach allows for the introduction of functionalities that might not be compatible with the initial CROP. Furthermore, partial hydrolysis can be employed to create copolymers containing both the original oxazoline repeat units and ethylene (B1197577) imine units, providing a combination of properties. acs.org

The acylation of linear polyethylene (B3416737) imine (L-PEI) is a powerful "grafting-to" like approach to synthesize poly(2-oxazoline) analogues that may be difficult to obtain through direct monomer polymerization. researchgate.netnih.gov L-PEI itself is often synthesized by the complete hydrolysis of poly(2-ethyl-2-oxazoline). nih.govgoogle.com

This methodology can be applied to create novel polymer architectures based on the "Phenol, 2-(2-oxazolyl)-" scaffold. For instance, a carboxylic acid derivative of "Phenol, 2-(2-oxazolyl)-" could be used to acylate the secondary amine groups of L-PEI. This would result in a polymer with pendant phenol-oxazole moieties attached to a polyethylene imine backbone. This method provides a high degree of control over the side-chain structure and allows for the introduction of complex functional groups. This synthetic route is particularly advantageous for creating poly(2-oxazoline)s with side chains that might interfere with the CROP process. nih.gov

Functionalization and Derivatization Strategies of the Phenol-Oxazole Moiety

The phenol-oxazole moiety itself offers multiple sites for chemical modification, allowing for the fine-tuning of the properties of both the monomer and the resulting polymer.

The phenolic hydroxyl group can undergo typical phenol reactions. For instance, it can be etherified or esterified to introduce a wide range of functional groups. These reactions are often used to protect the phenol group before polymerization. The aromatic ring of the phenol is also susceptible to electrophilic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups. acs.org

The oxazole ring can also be functionalized. For example, cross-coupling reactions catalyzed by palladium can be used to introduce aryl or heteroaryl groups at the C5-position of the oxazole ring. researchgate.net Furthermore, the oxazole ring can be synthesized from various precursors, which allows for the incorporation of functionality from the outset. For example, the van Leusen oxazole synthesis allows for the preparation of 5-substituted oxazoles from aldehydes. nih.gov These synthetic strategies provide a rich toolbox for creating a diverse library of "Phenol, 2-(2-oxazolyl)-" based monomers and for the post-polymerization modification of polymers containing this moiety.

Table 3: Compound Names Mentioned in the Article

Compound Name
Phenol, 2-(2-oxazolyl)-
2-(3,4-dimethoxyphenyl)-2-oxazoline
Poly(2-oxazoline)s (PAOx)
Poly(2-ethyl-2-oxazoline) (PEtOx)
Linear Poly(ethylene imine) (L-PEI)
Methyl tosylate (MeOTs)
Methyl triflate (MeOTf)
Propargyl tosylate
Allyl tosylate
Allylamine
Methyl bromoacetate
L-lactide

Structural Derivatization of Natural Phenols and Related Fragments

The structural modification of natural phenols is a cornerstone for the discovery of new drug leads. nih.govnih.govkib.ac.cn Natural phenols, characterized by at least one phenyl ring with one or more hydroxyl groups, are abundant in nature and exhibit a wide range of pharmacological activities. nih.govmdpi.com However, to enhance their efficacy or to overcome limitations, structural derivatization is often necessary. nih.govmdpi.com

The synthesis of phenol-oxazolyl compounds can be achieved through the derivatization of common phenolic fragments. nih.gov A general approach involves the modification of the phenolic hydroxyl group or the introduction of new functional groups onto the aromatic ring. nih.gov For instance, the synthesis of oxazole-containing compounds can start from natural phenols that possess suitable functional groups for cyclization reactions. pitt.edu

Key strategies for the derivatization of natural phenols include:

Modification of the phenolic hydroxyl group: This can involve etherification or esterification to introduce different substituents. nih.govmdpi.com

Ring functionalization: Electrophilic aromatic substitution can be used to introduce groups onto the phenolic ring. nih.gov

Coupling reactions: Modern cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds, expanding the structural diversity. nih.govnih.gov

A review of derivatization strategies highlights that most natural phenols can be constructed from the combination of three basic fragments: phenol, phenylpropanoid, and benzoyl. nih.govnih.govkib.ac.cn This modular approach allows for a unified and systematic way to design and synthesize a wide array of derivatives. nih.govnih.gov For example, a chalcone (B49325) can be seen as being composed of a phenol and a benzoyl fragment, and the derivatization strategies for these individual fragments can be applied to the larger structure. nih.gov The synthesis of oxazole-containing natural products often utilizes amino alcohols, which are readily available, and avoids the need for expensive and potentially toxic transition metal catalysts. pitt.edu

Pre-column Derivatization for Analytical Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to enhance the detectability and separation of analytes. researchgate.netnkust.edu.twscirp.orgscirp.org For phenols, which can have poor polarity and lack strong chromophores or fluorophores, derivatization is often essential for sensitive detection. researchgate.netnkust.edu.tw

The process involves reacting the phenol with a labeling reagent to form a derivative with improved chromatographic and detection properties. researchgate.netnkust.edu.tw Several reagents have been developed for this purpose, often targeting the reactive phenolic hydroxyl group.

Common Derivatization Reagents and Conditions for Phenols:

ReagentReaction ConditionsDetection MethodReference
2-(9-Carbazole)-ethyl-chloroformate (CEOC)Borate buffer (pH 9.0), room temperature, <20 minFluorescence (Ex: 293 nm, Em: 360 nm) researchgate.net
1-Fluoro-2,4-dinitrobenzene (FDNB)Aqueous medium, with post-column photochemical conversionUV-Diode Array (270 nm) and Fluorescence (Ex: 270 nm, Em: 310 nm) nkust.edu.tw
3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl)Borate buffer (pH 9.0), room temperature, 3 minFluorescence scirp.org
4-Nitrobenzoyl chlorideBorate buffer (pH 8.5), 50°C, 1 minUV (280 nm) scirp.org

These derivatization methods allow for the sensitive and selective analysis of phenols in various complex matrices, such as environmental samples and pharmaceutical formulations. researchgate.netnkust.edu.twscirp.org For instance, the use of CEOC has been successfully applied to the analysis of phenols in printing ink. researchgate.net Similarly, DMEQ-COCl has been used for the simultaneous determination of phenol and chlorophenols in tap water. scirp.org

Synthesis of Specific Phenol-Oxazolyl Derivatives (e.g., 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol)

The synthesis of specific, highly functionalized phenol-oxazolyl derivatives is often required for targeted applications, such as in drug development programs. tandfonline.comtandfonline.com A notable example is the synthesis of 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol, a key intermediate for displacement reactions with oxygen nucleophiles. tandfonline.comtandfonline.com

The synthetic route for this compound has been optimized to be reliable and amenable to large-scale production, focusing on reducing waste and eliminating the need for chromatographic purification. tandfonline.comtandfonline.com The synthesis starts from commercially available 3,5-di-tert-butyl-4-hydroxybenzoic acid. tandfonline.com

Key Synthetic Steps:

Amide Formation: 3,5-di-tert-butyl-4-hydroxybenzoic acid is coupled with the free base of L-serine methyl ester hydrochloride using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to yield the corresponding amide. tandfonline.com

Cyclodehydration and Oxidation: The resulting hydroxyamide undergoes cyclodehydration to form the oxazoline, which is then oxidized to the oxazole. A non-metal-based oxidation method is employed for this step. tandfonline.com

Reduction: The ester group on the oxazole is reduced to a primary alcohol, yielding 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-4-oxazolemethanol. tandfonline.com

Bromination: The final step involves the conversion of the primary alcohol to the corresponding bromomethyl derivative using phosphorus tribromide (PBr₃). tandfonline.com

Stereoselective Synthesis of ortho-/meta-/para-(2-Benzo[d]oxazolyl)phenyl Substituted β-Lactams

β-Lactams are a critically important class of compounds, most famously known for their presence in penicillin and other antibiotics. um.esencyclopedia.pubrsc.org The stereoselective synthesis of β-lactams is of great interest as the biological activity of these molecules is highly dependent on their stereochemistry. um.esencyclopedia.pubrsc.orgresearchgate.net

An effective protocol has been developed for the stereoselective synthesis of novel C-3 thio/seleno substituted ortho-, meta-, and para-(2-benzo[d]oxazolyl)phenyl-β-lactams. researchgate.netfigshare.com This method exclusively yields the trans-β-lactams. researchgate.netfigshare.com The synthesis involves the reaction of S/Se-alkyl/aryl substituted acids with isomeric ortho-, meta-, and para-(2-benzo[d]oxazolyl)phenyl Schiff's bases. researchgate.netfigshare.com

The trans configuration of the resulting β-lactams was confirmed by the coupling constant values of the C3-H and C4-H protons in their ¹H NMR spectra, which ranged from 1.4 to 2.6 Hz. researchgate.netfigshare.com This method is noted for its high purity, stereoselectivity, and simple work-up procedure. researchgate.net

Further research has described the stereoselective synthesis of trans-β-lactams from ortho-/meta-/para-(2-benzo[d]oxazolyl)phenyl imines and Bose-Evans ketenes. figshare.com This is significant because reactions of this type typically yield cis β-lactams. figshare.com

Coordination Chemistry of Phenol, 2 2 Oxazolyl Ligands

Metal Complexation with 2-(2-Hydroxyphenyl)-2-Oxazolines

Formation of Tris(ligand)metal(III) Complexes (e.g., with Aluminum, Gallium, Indium)

A series of tris(ligand)metal(III) complexes have been synthesized using 2-(2'-hydroxyphenyl)-2-oxazoline (Hoz) and its substituted derivatives with Group 13 metals: Aluminum(III), Gallium(III), and Indium(III). acs.orgresearchgate.net These complexes, with the general formula M(L)3, are formed by reacting the corresponding metal salt with three equivalents of the bidentate, monobasic ligand. acs.org

The synthesis of these complexes has been reported with various substituted 2-(2'-hydroxyphenyl)-2-oxazoline ligands, demonstrating the versatility of this ligand system. acs.org For instance, the reaction of Al(III), Ga(III), and In(III) with ligands such as 2-(5'-bromo-2'-hydroxyphenyl)-2-oxazoline (HBroz), 2-(2'-hydroxy-3'-methylphenyl)-2-oxazoline (Hmoz), and 2-(2'-hydroxy-3'-allylphenyl)-2-oxazoline (Haloz) yields the corresponding tris-chelate complexes. acs.orgresearchgate.net

The solid-state structures of these complexes have been extensively studied using single-crystal X-ray diffraction. acs.org For example, the M(oz)3·CH3OH complexes (where M = Al, Ga, In) are isomorphous and isostructural, crystallizing in the monoclinic space group P21/n. acs.org The coordination geometry around the metal center in all these tris(ligand) complexes is consistently found to be meridional (mer). acs.orgdatapdf.com

In contrast to the straightforward formation of tris(ligand) complexes with Hoz and its analogs, the bulkier ligand 2-(2'-hydroxyphenyl)-2-benzoxazole (Hhbo) exhibits different reactivity. datapdf.com With Ga(III), it can form both Ga(hbo)3 and a bis(ligand) acetate (B1210297) complex, [Ga(hbo)2(O,O'-CH3CO2)], depending on the reaction conditions. With Al(III), under identical conditions, the only product isolated is a dinuclear complex, [Al(μ-OH)(hbo)2]2. datapdf.com

Table 1: Crystallographic Data for Selected Tris(ligand)metal(III) Complexes

ComplexFormulaCrystal SystemSpace Group
Al(oz)3·CH3OHC28H28AlN3O7MonoclinicP21/n
Ga(oz)3·CH3OHC28H28GaN3O7MonoclinicP21/n
In(oz)3·CH3OHC28H28InN3O7MonoclinicP21/n
Al(moz)3C30H30AlN3O6MonoclinicCc
Ga(aloz)3C36H36GaN3O6MonoclinicC2/c

Data sourced from Hoveyda et al., 1992. acs.org

Coordination with Rare Earth Metals and Lanthanides

The coordination chemistry of 2-(2'-hydroxyphenyl)-2-oxazoline ligands extends to rare earth metals and lanthanides, although this area is less explored compared to transition metals. researchgate.net Homoleptic tris-chelate complexes of the type ML3, where M is a rare earth element, have been synthesized. researchgate.netcolab.ws

For example, the synthesis of lanthanide tris-chelate complexes, mer-Ln(Allox)3 (where Ln = La, Ce, Sm, Er, and Y), has been reported using the ligand 2-(2'-hydroxy-3'-allylphenyl)-4,4-dimethyl-2-oxazoline (H-Allox). researchgate.net X-ray crystallography confirmed a six-coordinate mer geometry for the cerium and erbium complexes, with no coordination from the alkene group. researchgate.net An azopyridine-based oxazoline (B21484) has also been developed as a photoswitchable ligand for rare-earth metal catalysts, demonstrating the potential for creating functional molecular switches. rsc.org

Stereochemical Aspects of Coordination

Formation of mer-Isomers in ML3 Complexes

In the formation of octahedral tris-chelate complexes with 2-(2'-hydroxyphenyl)-2-oxazoline ligands, a distinct preference for the meridional (mer) isomer is observed. datapdf.comresearchgate.net This has been confirmed through both solid-state X-ray crystal structures and solution-state NMR studies. acs.orgresearchgate.net The mer arrangement places the three nitrogen donor atoms and the three oxygen donor atoms in a plane that includes the metal center. This contrasts with the facial (fac) isomer, where the three similar donor atoms would occupy one face of the octahedron. The exclusive formation of the mer-isomer is a notable feature of the coordination chemistry of these ligands with various metal(III) ions. colab.wsresearchgate.net

Diastereoselectivity in Complex Crystallization

When chiral 2-(2'-hydroxyphenyl)-2-oxazoline ligands are used, a high degree of diastereoselectivity is observed during the crystallization of the resulting metal complexes. colab.wsresearchgate.net For ML3 complexes prepared with an enantiomerically pure ligand, such as an (S)-oxazolylphenolate, the crystallization process can yield a single diastereomer. researchgate.netcolab.ws Specifically, these complexes have been found to crystallize with a Λ-helicity at the metal center. researchgate.netcolab.ws This complete diastereoselectivity highlights the effective transfer of chirality from the ligand to the metal center's coordination sphere.

Ligand Exchange Dynamics in Solution

The lability of the metal-ligand bond in these complexes has been investigated using variable-temperature NMR spectroscopy. acs.orgresearchgate.net The dynamics of ligand exchange are highly dependent on the metal ion.

For aluminum(III) complexes, ligand exchange is slow on the NMR timescale at ambient temperatures. researchgate.netcolab.ws This indicates a relatively inert and stereochemically rigid complex in solution. datapdf.com

In contrast, complexes with rare earth metals exhibit rapid ligand exchange at room temperature. researchgate.netcolab.ws This suggests that the bonds between the lanthanide ions and the 2-(2'-hydroxyphenyl)-2-oxazoline ligands are much more labile. Despite this rapid exchange, solution NMR studies indicate that the mer-isomer remains the exclusively observed species in solution for all these complexes. researchgate.netcolab.ws Studies on related bis(oxazolinylphenolato)rhenium(V) complexes have also shown that the coordination sphere and ligand structure influence the rates of ancillary ligand exchange. acs.orgresearchgate.netfigshare.com

Table 2: Ligand Exchange Dynamics of M(L)3 Complexes in Solution

Metal IonLigand Exchange Rate at Ambient TemperatureObserved Isomer in Solution
Aluminum(III)Slow on NMR timescalemer
Rare Earth MetalsRapidmer

Data sourced from research on chiral oxazolylphenolates. researchgate.netcolab.ws

Coordination Polymers and Metal-Organic Frameworks Featuring Phenol-Oxazolyl Units

The bifunctional nature of Phenol (B47542), 2-(2-oxazolyl)- and its derivatives, combining a hard phenolate (B1203915) oxygen donor and a softer nitrogen atom from the oxazole (B20620) ring, makes them exceptional building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. The structural characteristics and resultant properties of these frameworks are highly dependent on the coordination geometry of the metal center, the flexibility of the ligand, and the synthesis conditions.

Phenol-oxazolyl type ligands have been successfully used to create CPs with intriguing structural and magnetic properties. For instance, the related ligand 2-(4,5-dihydrooxazol-2-yl)phenol (B3177658) (Hphox) has been used to synthesize one-dimensional (1D) manganese(III) chains. acs.org In the resulting polymer, [Mn(phox)2(N3)]n, two deprotonated phox⁻ ligands coordinate to each Mn(III) ion, which are then bridged by azide (B81097) anions to form the 1D chain. These chains further assemble through hydrogen bonding and π–π stacking interactions to create a 2D supramolecular sheet. acs.org Magnetic studies of such systems have revealed antiferromagnetic coupling between the metal centers. acs.org

A notable application of these ligands is in MOFs that exhibit excited-state intramolecular proton transfer (ESIPT). The ESIPT process, facilitated by the proximity of the phenolic proton to the oxazole nitrogen, can lead to materials with large Stokes shifts and dual emission, which are highly desirable for applications in chemical sensing and optoelectronics. researchgate.netrscf.ru For example, a MOF incorporating a linker with this structural unit has been developed as a highly sensitive fluorescent sensor for detecting trace amounts of water in organic solvents. researchgate.net

Table 1: Examples of Coordination Polymers with Phenol-Oxazolyl Type Ligands

Compound FormulaMetal IonLigandDimensionality & StructureKey PropertiesReference
[Mn(phox)₂(N₃)]nMn(III)2-(4,5-dihydrooxazol-2-yl)phenol (Hphox)1D chains forming a 2D supramolecular sheetAntiferromagnetic coupling acs.org
[Mn(Etphox)₂(N₃)]nMn(III)2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol (HEtphox)1D chain structureSpin-canted weak ferromagnetism acs.org
Ni(II), Zn(II), Cd(II) complexesSubstituted 2-(hydroxyphenyl)benzoxazolesSubstituted 2-(hydroxyphenyl)benzoxazolesMolecular complexesIntense fluorescence in solution and solid state rscf.ru

Role of Phenol-Oxazolyl Ligands in Bio-Inspired Coordination Chemistry

The structural motif of 2-(2-hydroxyphenyl)oxazole and its saturated analog, 2-(2-hydroxyphenyl)oxazoline, is found in various naturally occurring compounds and has become a source of inspiration for the design of biomimetic coordination complexes. mdpi.com These ligands are particularly effective at mimicking the coordination environment of metal ions in the active sites of metalloenzymes. The combination of a phenolate and an imine-type nitrogen donor in a rigid framework allows for the stabilization of various metal ions in specific geometries, facilitating catalytic reactions that mimic biological processes.

A significant example of this bio-inspiration is found in the structure of mycobactins, which are siderophores produced by mycobacteria to sequester iron. The oxazoline residue is a key feature of the mycobactin (B74219) structure, acting as an iron-chelating component essential for microbial iron assimilation. mdpi.com Inspired by this natural system, synthetic ligands based on the phenol-oxazoline framework have been developed to create coordination complexes for various catalytic applications.

Vanadium complexes featuring bidentate oxazole-oxazoline ligands have demonstrated catalytic activity in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The design of these catalysts is a direct outcome of studying the structural units present in natural compounds and adapting them for transition metal catalysis. The phenol-oxazolyl ligand system provides the necessary electronic and steric environment around the vanadium center to facilitate olefin coordination and insertion.

Furthermore, the phenol-oxazolyl scaffold is valuable in modeling redox-active enzymes. The phenol group can participate in electron transfer processes, and its redox potential can be tuned by the substituents on the aromatic ring. Rhenium(V) complexes with 2-(2'-hydroxyphenyl)-2-oxazolinato ligands, for instance, have been shown to catalytically promote the oxidative dehydrogenation of organosilanes. researchgate.net This reactivity highlights the ability of the ligand framework to support a high-valent metal center and facilitate oxidation reactions, a common feature in the active sites of many oxidoreductase enzymes. The development of such complexes represents a promising avenue for creating efficient and selective catalysts for challenging chemical transformations based on principles learned from biological systems. mdpi.com

Table 2: Bio-Inspired Applications of Phenol-Oxazolyl Type Complexes

Metal IonLigand TypeModeled System/ReactionApplicationReference
VanadiumOxazole-oxazolineNatural chelating agents (e.g., Mycobactin)Ethylene-norbornene (co)polymerization catalysis mdpi.com
Rhenium(V)2-(2'-hydroxyphenyl)-2-oxazolinatoRedox-active metalloenzymesCatalytic oxidative dehydrogenation of organosilanes researchgate.net
Iron2-(2-hydroxyphenyl)oxazolineSiderophores (Mycobactin)Mimicking microbial iron assimilation mdpi.com

Catalytic Applications of Phenol, 2 2 Oxazolyl Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and activity under mild reaction conditions. researchgate.net Ligand systems based on Phenol (B47542), 2-(2-oxazolyl)- have proven to be highly effective in this domain, particularly in oxidative catalysis and C-H bond activation reactions.

Oxidorhenium(V) complexes incorporating 2-(2-hydroxyphenyl)-2-oxazoline (hoz) ligands have demonstrated notable activity in oxygen atom transfer (OAT) reactions. rsc.orgrsc.orgacs.org These complexes are capable of catalyzing both the epoxidation of olefins, such as cyclooctene (B146475), and the challenging reduction of highly stable oxyanions like perchlorate (B79767). rsc.orgnih.govnih.gov

For the reduction of perchlorate (ClO₄⁻), rhenium-oxazoline complexes are remarkably effective, facilitating its conversion to chloride (Cl⁻) under mild conditions. rsc.orgacs.org The reaction proceeds via a mechanism where the Re(V) center is oxidized to Re(VII) by the perchlorate, which is itself reduced to chlorate (B79027) (ClO₃⁻). rsc.org The active catalytic species is then regenerated by an oxygen acceptor, such as a sulfide (B99878). rsc.org Studies have shown that the N,N-trans isomer of [ReOCl(oz)₂] exhibits superior activity in perchlorate reduction compared to the N,N-cis isomer. rsc.org

In cyclooctene epoxidation using tert-butyl hydroperoxide (TBHP), these rhenium complexes also serve as active catalysts. rsc.org Interestingly, in contrast to perchlorate reduction, both the N,N-cis and N,N-trans isomers of [ReOCl(oz)₂] show similar, albeit moderate, catalytic activity. rsc.orgrsc.org The reactivity of these systems can be tuned by modifying the ligand structure; for example, introducing electron-withdrawing groups like -NO₂ or dichloro-substituents on the phenol ring has been shown to significantly enhance epoxidation activity, leading to much higher turnover numbers (TON). nih.govrsc.org

Catalyst/SystemSubstrateOxidant/ReductantKey FindingsReference(s)
[ReOCl(oz)₂] (N,N-trans and N,N-cis isomers)CycloocteneTBHPBoth isomers show moderate and similar activity (TON ≈ 30-40). rsc.org, rsc.org
[ReOCl(L1b)₂] (Nitro-substituted ligand)CycloocteneTBHPElectron-withdrawing group more than doubles turnover number (TON > 80) compared to the unsubstituted complex. rsc.org
[ReOCl(L1)₂] (Dichloro-substituted ligand)CycloocteneTBHPAchieved a very high TON of 300, showing enhanced activity due to the electron-withdrawing ligand. nih.gov
[ReOCl(oz)₂]Perchlorate (ClO₄⁻)SulfidesCatalyzes the difficult reduction of perchlorate to chloride at ambient conditions. N,N-trans isomer is more active. rsc.org, rsc.org, rsc.org

Iridium(III) complexes featuring ligands derived from the bis(oxazolinyl)phenyl (phebox) framework represent a significant advancement in C-H bond activation and functionalization. rsc.orgrsc.org These pincer-type ligands create a stable coordination environment around the iridium center, enabling the catalysis of challenging transformations such as the asymmetric insertion of carbenoids into C-H bonds. rsc.org This methodology provides a powerful tool for creating stereocenters with high enantioselectivity. rsc.orgrsc.org

Research has demonstrated that iridium(III)-phebox complexes can catalyze the asymmetric insertion of donor/acceptor carbenoids into activated C-H bonds with low catalyst loadings (e.g., 0.5 mol%), achieving excellent yields (up to 99%) and high enantioselectivities (up to 99% ee). rsc.orgrsc.org The steric and electronic properties of the oxazoline (B21484) unit can be tuned to optimize catalyst performance. For instance, tert-butyl substituted phebox (tBuPhebox) catalysts generally provide better enantioselectivities and yields than their dimethyl-substituted counterparts. rsc.org

Furthermore, iridium(III) has been used to catalyze the C-H activation of phenols themselves, using 2-(2-hydroxyphenyl)azole directing groups to construct complex π-conjugated luminescent materials. nih.gov This demonstrates the versatility of iridium catalysis in activating otherwise inert C-H bonds for the synthesis of functional organic molecules. nih.gov

Catalyst SystemReaction TypeSubstrate ExampleYieldEnantioselectivity (ee)Reference(s)
Iridium(III)-bis(oxazolinyl)phenyl (phebox)Asymmetric C-H InsertionDihydrofuran / Diazoester51-99%83-99% rsc.org
Iridium(III)-tBuPheboxAsymmetric C-H InsertionTetrahydrofuran / DiazoesterUp to 97%Up to 98% rsc.org
Iridium(III) with 2-(2-hydroxyphenyl)azoleC-H activation/functionalizationPhenols-- nih.gov

The conversion of aryl halides to phenols using nitrous oxide (N₂O) as an oxygen atom source is a notable recent development in catalysis, offering a greener alternative to traditional methods. nih.gov This transformation is efficiently catalyzed by nickel complexes under mild conditions (room temperature, 1.5–2 bar N₂O). nih.govresearchgate.net

However, extensive research and published literature indicate that this catalytic system relies on electronically asymmetric tridentate bipyridine-based ligands. nih.govresearchgate.net These ligands are crucial for enabling the selective insertion of an oxygen atom from N₂O into the nickel-carbon bond, leading to the formation of the phenol product. nih.gov

Based on available scientific literature, there is no evidence to suggest that ligand systems derived from "Phenol, 2-(2-oxazolyl)-" are employed in this specific nickel-catalyzed transformation. The established protocols are specific to bipyridine and related ligand architectures. nih.govresearchgate.netnih.govbbwpublisher.com

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and enhanced reusability. researchgate.net Derivatives and concepts related to Phenol, 2-(2-oxazolyl)- find application in the design of solid catalysts, particularly for important industrial reactions like phenol hydroxylation.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Fe-BTC (also known as Basolite F300), where iron centers are linked by 1,3,5-benzenetricarboxylate (BTC), has emerged as a highly effective heterogeneous catalyst for the liquid-phase hydroxylation of phenol. scirp.orgscirp.orgniscpr.res.in This reaction uses hydrogen peroxide (H₂O₂) as a green oxidant to produce valuable dihydroxybenzenes, primarily catechol and hydroquinone (B1673460). scirp.orgscirp.org

The Fe-BTC catalyst demonstrates good activity and stability under mild conditions, often at room temperature and in water as a solvent. scirp.orgcsic.es The reaction mechanism is believed to proceed through the generation of hydroxyl radicals via the Fe²⁺/Fe³⁺ redox couple in the presence of H₂O₂. scirp.org These radicals then attack the phenol ring at the ortho and para positions to form the products. scirp.org

The catalyst's performance is influenced by reaction parameters such as temperature, the phenol-to-H₂O₂ molar ratio, and catalyst loading. scirp.orgscirp.orgcsic.es Studies show that Fe-BTC can be recovered and reused for multiple cycles with only a minor loss in catalytic activity, highlighting its stability and potential for industrial application. scirp.orgscirp.orgniscpr.res.in

CatalystTemp. (°C)Phenol:H₂O₂ Molar RatioPhenol Conversion (%)Dihydroxybenzenes Selectivity (%)Reference(s)
Fe-BTC501:116.9Catechol: 54.3%, Hydroquinone: 37.5% scirp.org, scirp.org
Fe-BTC251:1 (pulsed H₂O₂ dosing)~5465 csic.es
Fe-BTC201:1.851.162.8 csic.es, researchgate.net

Titanium-containing zeolites, particularly Titanium Silicalite-1 (TS-1), are benchmark heterogeneous catalysts for the selective oxidation of various organic compounds, including the hydroxylation of phenol with H₂O₂. frontiersin.orgscispace.com TS-1, which has an MFI-type framework with titanium atoms substituted into the silica (B1680970) lattice, is used commercially in the Enichem process for producing catechol and hydroquinone. csic.es

The catalytic activity of TS-1 is attributed to the isolated, tetrahedrally-coordinated titanium active sites within the zeolite framework. rsc.org These sites facilitate the activation of H₂O₂ for the electrophilic attack on the phenol ring. The shape-selective nature of the zeolite pores influences the product distribution. mdpi.com

Besides TS-1, other titanium silicates such as TS-2 and mesoporous materials like Ti-SBA-12 and Ti-SBA-16 have also been studied for this reaction. mdpi.com While often highly active, their performance can be lower than that of TS-1. mdpi.com Research focuses on optimizing catalyst design, such as synthesizing ultra-fine or hierarchical TS-1 zeolites, to enhance mass transfer and improve catalytic performance by increasing the accessibility of active sites. scispace.comrsc.orgresearchgate.net Adding other metals, like Fe₂O₃, to TS-1 has also been explored to modify properties like hydrophilicity and enhance the reaction rate. kemdikbud.go.id

CatalystKey FeaturesPhenol Conversion (%)Dihydroxybenzenes Selectivity (%)Reference(s)
TS-1 (Conventional)Benchmark MFI zeolite catalyst.23.08High (exact % varies with conditions) rsc.org
TS-1-S (ultra-fine)Reduced particle size (170 nm), enriched framework Ti.29.52Improved performance over conventional TS-1. rsc.org
Ti-SBA-12 / Ti-SBA-16Mesoporous titanosilicates.Highly active, but lower than TS-1.Para-selective hydroxylation noted for Ti-SBA-12. mdpi.com
Fe₂O₃/TS-1Fe₂O₃ added to enhance hydrophilicity.Showed increased rate of hydroquinone formation.- kemdikbud.go.id

Electrocatalytic Processes

Electrocatalysis offers a promising avenue for the degradation of persistent organic pollutants in wastewater, such as phenol. This process utilizes an applied electrical potential to drive redox reactions at an electrode surface, often enhanced by the presence of a catalyst. The modification of electrode surfaces with catalytic materials can significantly improve the efficiency and selectivity of the oxidation of phenol, converting it into less harmful substances.

Wet Oxidation of Phenol using Nickel(II) Tetraazamacrocycle Complexes

The electrocatalytic wet oxidation of phenol has been effectively demonstrated using novel Nickel(II) tetraazamacrocycle complexes. Research has shown that these complexes, when immobilized on an electrode surface, can significantly enhance the rate of phenol degradation.

In a notable study, two new tetraazamacrocycle complexes of nickel(II) were synthesized and characterized: 7,16-dinicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}] and 7,16-diisonicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}]. acs.org These complexes were investigated as catalysts for both the chemical and electrocatalytic oxidation of phenol under heterogeneous conditions. acs.org

The chemical oxidation of phenol was carried out using hydrogen peroxide (H₂O₂) as the oxidant. Both nickel complexes were found to be effective catalysts, converting phenol primarily into catechol and hydroquinone. acs.org The 7,16-diisonicotinoyl derivative demonstrated superior catalytic performance. acs.org The optimization of reaction parameters such as catalyst amount, temperature, oxidant and substrate concentrations, reaction medium, and time was crucial for maximizing the yield of the oxidation products. acs.org

For the electrocatalytic studies, a glassy carbon electrode was modified with the synthesized nickel(II) tetraazamacrocycle complexes. acs.org This modified electrode was then used to study the electrocatalytic oxidation of phenol. The presence of the nickel complexes on the electrode surface was found to facilitate the oxidation of phenol at a lower potential compared to the bare electrode, indicating a significant electrocatalytic effect. homkat.nluni-freiburg.de This enhancement in electrochemical reactivity is attributed to the synergistic interaction between the nickel complex and the electrode material, which facilitates charge transfer and the diffusion of the analyte. homkat.nluni-freiburg.de The primary products of the electrocatalytic oxidation were identified as catechol and hydroquinone. acs.orghomkat.nl

Interactive Table: Electrocatalytic Oxidation of Phenol

CatalystElectrodeProductsKey FindingReference
7,16-dinicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}]Glassy Carbon ElectrodeCatechol, HydroquinoneEffective for both chemical and electrocatalytic oxidation of phenol. acs.org
7,16-diisonicotinoyl[Ni{Me4(4-MeBzo)2 nih.govtetraeneN4}]Glassy Carbon ElectrodeCatechol, HydroquinoneShowed the best performance in the chemical oxidation of phenol. acs.org

Supramolecular Catalysis Involving Phenol-Oxazolyl Assemblies

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems from smaller molecular components. This approach offers the potential for creating highly selective and efficient catalysts by mimicking the principles of enzymatic catalysis, where substrates are bound within a well-defined active site. Assemblies derived from "Phenol, 2-(2-oxazolyl)-" are promising candidates for supramolecular catalysis due to the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination.

The formation of discrete, self-assembled structures can lead to catalytic systems with unique properties. For instance, the assembly of monodentate ligands into bidentate or polydentate structures through non-covalent interactions can generate a library of catalysts from a small number of building blocks. nih.gov This strategy has been successfully employed in various transition metal-catalyzed reactions, leading to significant enhancements in enantioselectivity. nih.gov

While specific examples of supramolecular catalysis involving assemblies solely composed of "Phenol, 2-(2-oxazolyl)-" are not extensively documented, the structural motifs of this compound suggest several potential applications. The phenol group can act as a hydrogen bond donor, while the oxazoline nitrogen can act as a hydrogen bond acceptor or a coordination site for a metal ion. This dual functionality allows for the formation of organized assemblies.

One potential application is in the creation of self-assembled bidentate ligands. By functionalizing "Phenol, 2-(2-oxazolyl)-" with a complementary recognition site, it could self-assemble with another monodentate ligand to form a chelating system around a metal center. homkat.nl This approach has been shown to be highly effective in asymmetric catalysis, where the precise arrangement of ligands around the metal is crucial for stereocontrol. homkat.nl

Furthermore, "Phenol, 2-(2-oxazolyl)-" derivatives could be incorporated into larger supramolecular architectures, such as capsules or cages, to create a confined reaction environment. ens-lyon.fr Catalysis within such confined spaces can lead to enhanced reaction rates and selectivities by pre-organizing the substrates and stabilizing the transition state. nih.govens-lyon.fr The phenol and oxazoline moieties could serve as recognition sites to bind substrates within the cavity of the supramolecular assembly.

The development of supramolecular catalysts based on "Phenol, 2-(2-oxazolyl)-" assemblies represents a promising frontier in catalyst design. The ability to control the catalytic environment through non-covalent interactions opens up new possibilities for achieving high levels of selectivity and efficiency in a wide range of chemical transformations.

Theoretical and Computational Investigations of Phenol, 2 2 Oxazolyl

Quantum Chemical Calculations for Molecular Reactivity and Stability

Quantum chemical parameters derived from computational models are crucial for predicting the reactivity and stability of molecules. wisdomlib.orgwisdomlib.org These calculations provide a microscopic understanding of a molecule's electronic structure and its propensity to engage in chemical reactions. wisdomlib.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijarset.com

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com For 2-(oxazolinyl)-phenol derivatives, it has been shown that substituents significantly influence the HOMO-LUMO gap. nih.gov Specifically, electron-withdrawing groups (EWGs) tend to increase the gap compared to electron-donating groups (EDGs). nih.gov This suggests that the electronic nature of substituents on the Phenol (B47542), 2-(2-oxazolyl)- scaffold can be used to tune its reactivity. nih.gov Theoretical studies on related phenolic compounds provide representative data on these frontier orbitals. ijarset.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (eV) from DFT Calculations for Related Heterocyclic Compounds This table presents data for illustrative purposes based on similar molecular structures to demonstrate typical computational outputs.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Analogue 1-4.413-0.7303.683 ijarset.com
Analogue 2-4.195-0.5103.686 ijarset.com
Analogue 3-4.139-0.4793.660 ijarset.com
Analogue 4-4.462-0.8013.661 ijarset.com

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify a molecule's reactivity. ijarset.comrjpn.org

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A molecule with a high chemical hardness value is considered "hard," indicating high stability and low reactivity. ijarset.comset-science.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. ijarset.comrjpn.org It is derived from the chemical potential (μ) and chemical hardness (η), where μ is the average of the HOMO and LUMO energies. ijarset.com

For phenolic compounds, these parameters reveal significant insights. For instance, comparing phenol, 2-aminophenol (B121084), and 2-nitrophenol (B165410), calculations showed that 2-nitrophenol is the most stable (highest hardness) and has the highest electrophilicity index, favoring nucleophilic substitution reactions. rjpn.org Similar analyses for 2-(oxazolinyl)-phenol derivatives help in understanding their reaction tendencies. researchgate.net

Table 2: Representative Global Reactivity Descriptors (eV) for Related Heterocyclic Compounds This table presents data for illustrative purposes based on similar molecular structures to demonstrate typical computational outputs.

Compound AnalogueChemical Hardness (η)Electrophilicity Index (ω)Source
Analogue 11.8411.796 ijarset.com
Analogue 21.8431.502 ijarset.com
Analogue 31.8301.457 ijarset.com
Analogue 41.8301.892 ijarset.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Phenol, 2-(2-oxazolyl)- and related compounds are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a fundamental photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.govnih.gov This process is often responsible for the characteristic dual fluorescence emission with a large Stokes shift observed in these molecules. nih.govresearchgate.net

The mechanism of ESIPT is extensively studied using DFT for the ground state (S₀) and Time-Dependent Density Functional Theory (TD-DFT) for the excited states (e.g., S₁). nih.govnih.gov These calculations are used to map the potential energy surfaces for the proton transfer reaction in both the ground and excited states.

For related oxazole (B20620) systems, studies have shown that in the ground state, the enol tautomer is significantly more stable than the keto tautomer, with a high energy barrier (often greater than 10 kcal/mol) preventing proton transfer. nih.gov However, upon photoexcitation to the first singlet excited state (S₁), the potential energy surface changes dramatically. The acidity of the phenolic proton donor and the basicity of the oxazole nitrogen acceptor increase. rsc.org This leads to a significant reduction in the energy barrier for proton transfer (to less than 1 kcal/mol in some cases), making the ESIPT process extremely fast and efficient. nih.gov TD-DFT calculations can also predict changes in bond lengths and electron density distribution upon excitation, confirming the strengthening of the intramolecular hydrogen bond in the excited state, which facilitates the proton transfer. nih.govrsc.org

Transition State Theory (TST) is employed in conjunction with quantum chemical calculations to explore the ESIPT mechanism. nih.govresearchgate.net By locating the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, researchers can determine the energy barrier for the proton transfer. researchgate.netnih.gov

Experimental and computational studies on related "double benzoxazole" systems, such as 2,5-bis(2-benzoxazolyl)-4-methoxyphenol, provide valuable kinetic data on the ESIPT process. acs.orgmpg.de These molecules exhibit dual luminescence, with one band from the initially excited enol form and a second, red-shifted band from the proton-transferred keto tautomer. acs.org

By studying the temperature dependence of the fluorescence, the energy barriers for both the forward and reverse proton transfer reactions can be determined. acs.org For 2,5-bis(2-benzoxazolyl)-4-methoxyphenol, the ESIPT reaction was found to be highly efficient even at cryogenic temperatures. At 77 K, the forward proton-transfer rate constant was measured to be (2 ± 0.5) x 10¹⁰ s⁻¹. acs.org At room temperature, the rate is estimated to be even faster, on the order of 10¹² s⁻¹. acs.org The nonlinear relationship between the fluorescence intensity ratio and temperature (nonlinear Arrhenius plots) strongly suggests that proton tunneling plays a significant role in the proton transfer mechanism, especially at low temperatures. acs.org

Computational Analysis of Proton Transfer Reactions

The photophysical behavior of Phenol, 2-(2-oxazolyl)-, also known as 2-(2'-hydroxyphenyl)oxazole (HPO), is significantly influenced by intramolecular rotation and excited-state intramolecular proton transfer (ESIPT). uc.pt Computational studies, including semi-empirical (AM1-SCI) and density functional theory (DFT) calculations, have been instrumental in understanding these processes. uc.ptresearchgate.net

Theoretical models indicate that HPO can exist as two stable rotational isomers (rotamers) in the ground state (S0) in various solvents. uc.pt Upon photoexcitation to the lowest excited singlet (S1) or triplet (T1) states, intramolecular proton transfer becomes a feasible and favored process, both thermodynamically and kinetically. uc.pt This transfer involves the movement of the phenolic proton to the nitrogen atom of the oxazole ring, leading to the formation of a keto-tautomer. The potential energy curves (PECs) simulated for these electronic states confirm that the ESIPT process is favorable in the excited states but not in the ground state. uc.ptmdpi.com

Semiclassical molecular dynamics simulations have provided further insights into the ESIPT dynamics of photoexcited HPO. scispace.com These simulations, which construct a full-dimensional excited-state potential energy surface at the CIS level of quantum chemistry, show that the proton transfer is significantly coupled to the internal in-plane bending mode between the oxazole and hydroxyphenyl rings. scispace.com The stabilization of the newly formed tautomer occurs primarily through the redistribution of vibrational energy into the other in-plane vibrational modes. scispace.com The accuracy of these semiclassical methods has been validated by comparing the results with full quantum mechanical calculations on a reduced-dimensionality system. scispace.com

Furthermore, theoretical calculations have explored the impact of extending the π-conjugation of the HPO framework through benzannulation. rsc.orgnih.gov These studies revealed a connection between intramolecular charge transfer and excited-state aromaticity in the S1 state, offering a deeper understanding of the factors that govern the ESIPT process and guiding the design of new, efficient fluorophores. rsc.orgnih.gov

Molecular Modeling and Docking Simulations

In silico screening and molecular docking are powerful computational techniques used to identify and evaluate potential inhibitors for protein targets. In the context of Phenol, 2-(2-oxazolyl)- and its derivatives, these methods have been applied to targets such as the Jumonji domain-containing protein 3 (JMJD3), a histone demethylase implicated in various diseases including cancer and inflammatory conditions. d-nb.infonih.govmdpi.comnih.gov

The process often begins with the virtual screening of compound libraries against the protein's binding site. For JMJD3, which is a metalloenzyme, libraries of metal chelating fragments have been screened. nih.gov This is followed by molecular docking studies to predict the binding poses and affinities of the candidate molecules. d-nb.inforesearchgate.netmdpi.com For instance, derivatives of 2-(2'-hydroxyphenyl)-benzoxazole, a related scaffold, have been investigated for their interaction with B-DNA through docking calculations, which predicted favorable interaction energies, particularly for derivatives containing -NH2 and -NO2 groups. researchgate.net

Successful in silico strategies often involve docking against multiple conformations of the target protein to account for its flexibility. d-nb.infonih.gov In the case of JMJD3, docking studies against two different conformations, with the catalytic center refined using DFT, have been employed. nih.gov This approach led to the identification of the 2-benzoxazol-2-yl-phenol scaffold as a new hit for JMJD3 inhibition. nih.gov The predicted binding modes from these docking studies are crucial for understanding the structure-activity relationships and for guiding the subsequent optimization of the lead compounds. nih.gov For example, docking results for a series of flavonol analogues against JMJD3 helped identify key structural features responsible for binding affinity. nih.gov

The reliability of these in silico predictions is often validated by experimental assays. d-nb.infonih.gov A good qualitative agreement between theoretical outcomes and experimental inhibitory activities provides confidence in the computational model and its ability to identify potential binders. d-nb.infonih.gov For example, the low micromolar inhibitory activity of a quinoline-5,8-dicarboxylic acid derivative against JMJD3 was consistent with the initial docking predictions. d-nb.info

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a Phenol, 2-(2-oxazolyl)- derivative, and its protein target, complementing the static picture offered by molecular docking. researchgate.netnih.govcecam.org These simulations track the movements of atoms over time, offering insights into the stability of the protein-ligand complex, the nature of intermolecular interactions, and conformational changes. researchgate.netresearchgate.net

In the study of 2-(2'-hydroxyphenyl)-benzoxazole derivatives interacting with B-DNA, MD simulations were performed on the docked complexes. researchgate.net These simulations were used to assess the structural stability of the complexes and to analyze key parameters such as hydrogen bonds and DNA structural changes (e.g., Rise, Roll, and Twist). researchgate.net

For JMJD3 inhibitors, MD simulations have been integrated with molecular docking to refine the identification of potential binders. d-nb.info This combined approach helps to validate the binding poses predicted by docking and to assess the stability of the ligand within the active site over time. Such simulations were part of the in silico strategy that successfully identified a novel quinoline-5,8-dicarboxylic acid scaffold as a selective JMJD3 inhibitor. d-nb.info The use of MD simulations is crucial for understanding the often complex mechanistic determinants of drug-target binding kinetics, which can be a better correlate of drug efficacy than simple binding affinities. cecam.org

MD simulations can also be used to investigate the influence of the ligand on the protein's conformational dynamics. For example, simulations can reveal whether a ligand stabilizes a particular conformation of the protein, which can be important for its inhibitory effect. researchgate.net While standard MD simulations are often limited to the microsecond timescale, advanced techniques can be employed to explore longer timescale events like ligand binding and unbinding. cecam.org

Computational Studies of Supramolecular Assemblies

The assembly of molecules into larger, ordered structures is governed by non-covalent interactions. For aromatic compounds like Phenol, 2-(2-oxazolyl)-, π-stacking is a significant interaction that influences their solid-state properties and potential applications in materials science. Computational methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot analysis are pivotal in elucidating the nature and strength of these interactions.

DFT calculations are widely used to determine the geometries and interaction energies of supramolecular assemblies. For derivatives of 2-(2-oxazolyl)-phenol, single-crystal X-ray analysis has revealed the presence of both J-type and H-type packing motifs in the solid state, which are direct consequences of intermolecular interactions. researchgate.net

QTAIM analysis provides a rigorous definition of atoms in molecules and allows for the characterization of chemical bonds, including weak non-covalent interactions. By analyzing the topological properties of the electron density, such as the presence of bond critical points, one can identify and quantify the strength of interactions like hydrogen bonds and π-stacking.

NCI plot analysis is a powerful visualization tool that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives and can distinguish between attractive and repulsive interactions. This method would be instrumental in visualizing and understanding the π-stacking and other non-covalent forces that dictate the packing of Phenol, 2-(2-oxazolyl)- molecules in the solid state. While specific DFT, QTAIM, and NCI plot analyses for the supramolecular assemblies of the parent compound "Phenol, 2-(2-oxazolyl)-" were not found in the provided search results, these methods are standard for such investigations.

Applications of Large Language Models in Chemical Research

Large language models (LLMs) are rapidly emerging as powerful tools in various scientific domains, including chemistry. ibm.comnih.govrsc.org These models, trained on vast amounts of text and data, can be adapted to understand and generate chemical information, thereby accelerating research and discovery. mdpi.combohrium.com

In the context of chemical research, LLMs can be applied to a wide range of tasks. researchgate.net They can be fine-tuned on chemical datasets to predict molecular properties, assist in retrosynthesis planning, and even generate procedures for organic synthesis. mdpi.comopenreview.netnih.gov For instance, models like Chemma have been developed to assist in accelerating organic chemistry synthesis by surpassing known results in tasks like single-step retrosynthesis and yield prediction. bohrium.comarxiv.org This is achieved by treating chemical formulas and reactions as a specialized language that the model can learn. mdpi.com

LLMs are also being integrated with other computational tools to create more powerful "AI agents" for chemistry. ibm.comnih.gov For example, ChemCrow is an LLM-based agent that combines the reasoning capabilities of GPT-4 with 18 expert-designed chemistry tools to perform tasks across organic synthesis, drug discovery, and materials design. ibm.comnih.gov Such agents can autonomously plan and execute experiments, bridging the gap between computational and experimental chemistry. ibm.com

Another significant application of LLMs is in enhancing the interpretability of computational models. openreview.net The ChemThinker framework, for example, uses a multi-agent LLM system to emulate how chemists analyze molecules, providing more interpretable predictions of molecular properties. openreview.net LLMs can also be used to analyze and interpret spectral data for molecular structure elucidation, moving beyond simple numerical comparisons to provide a reasoning-based evaluation of candidate structures. chemrxiv.org

Furthermore, LLMs can be used to generate molecular representations (embeddings) from their SMILES strings, which can then be used for downstream machine learning tasks such as predicting drug-target interactions. nih.gov While LLMs show great promise, their effectiveness is dependent on the quality of the training data and the development of robust benchmarks for evaluation. rsc.org The continued development of LLMs tailored for chemistry holds the potential to revolutionize how chemical research is conducted, making it faster, more efficient, and more accessible. ibm.combohrium.com

Advanced Material Science Applications of Phenol, 2 2 Oxazolyl Derived Polymers and Molecules

Poly(2-Oxazoline)s (POx) as Versatile Macromolecular Architectures

Poly(2-oxazoline)s (POx) are a class of polymers often regarded as pseudopeptides due to their structural similarities to polypeptides. researchgate.netmdpi.com They are synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. bohrium.comnih.gov This polymerization technique is known for its "living" or "quasi-living" nature, which allows for precise control over the polymer's architecture, including its molecular weight, dispersity, and block sequences. mdpi.comresearchgate.net The incorporation of monomers like "Phenol, 2-(2-oxazolyl)-" introduces a phenolic side chain, which can be used to tailor the polymer's properties for specific advanced applications. The versatility of POx chemistry enables the creation of materials with a wide range of properties, from hydrophilic to hydrophobic, and the introduction of specific functionalities. nih.gov

Tailor-Made Properties via Monomer Selection and Polymerization Control

The properties of poly(2-oxazoline)s can be meticulously controlled through strategic monomer selection and the precise management of the CROP process. The living nature of CROP allows for the synthesis of polymers with predictable molecular weights and narrow molar mass distributions. mdpi.com This control is crucial for creating well-defined block copolymers and other complex architectures. nih.gov

Researchers can manipulate the polymer's final characteristics by varying the substituent group on the 2-oxazoline monomer. researchgate.netmdpi.com For instance, using 2-methyl-2-oxazoline (B73545) results in a hydrophilic polymer, while monomers with longer alkyl side chains, such as 2-butyl-2-oxazoline, produce hydrophobic polymers. nih.gov The polymerization of phenolic acid-based 2-oxazoline monomers has been successfully demonstrated, often utilizing microwave-assisted techniques to achieve fast and controlled polymerization. researchgate.net This allows for the incorporation of functional groups like phenols, which can serve as handles for further chemical modification or impart specific properties to the material.

The ability to create copolymers—either random, gradient, or block—further expands the range of achievable properties. nih.govnih.gov By combining different monomers, such as a hydrophilic one with a hydrophobic one, materials with amphiphilic characteristics can be designed. nih.gov

ParameterMethod of ControlOutcome
Molecular Weight & Dispersity Cationic Ring-Opening Polymerization (CROP)Well-defined polymers with low dispersity. mdpi.com
Hydrophilicity/Hydrophobicity Selection of monomer side-chain (R-group)Tunable solubility and thermal response. mdpi.comnih.gov
Architecture Sequential monomer addition in CROPCreation of block, gradient, or random copolymers. nih.gov
Functionality Use of functional initiators, terminators, or monomersIntroduction of specific chemical groups for conjugation or response. bohrium.comnih.gov

Functionalization for Specific Properties (e.g., Hydrophilicity/Hydrophobicity)

The functionalization of POx is a key strategy for tuning their properties for specific applications. This can be achieved by introducing functional groups into the monomers, the polymerization initiator, or the terminating agent. bohrium.com The side chain of the repeating unit offers a particularly powerful route for modification. mdpi.comnih.gov

By selecting monomers with different side chains, the hydrophilic-lipophilic balance (HLB) of the polymer can be precisely adjusted. nih.gov For example:

Hydrophilic POx : Monomers like 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline (B78409) yield water-soluble polymers. nih.gov

Hydrophobic POx : Monomers with longer alkyl or aromatic side chains, such as 2-nonyl-2-oxazoline or 2-phenyl-2-oxazoline, result in water-insoluble, hydrophobic polymers. nih.govnih.gov

The inclusion of a monomer like "Phenol, 2-(2-oxazolyl)-" introduces a pendent phenol (B47542) group along the polymer backbone. This phenolic hydroxyl group is a versatile functional handle that can be used for post-polymerization modification, allowing for the attachment of biomolecules, drugs, or other functional moieties. ugent.be This approach combines the favorable intrinsic properties of the POx backbone, such as biocompatibility, with the specific functionality required for a given application. bohrium.com

Thermoresponsive Poly(2-Oxazoline)s

Certain poly(2-oxazoline)s exhibit thermoresponsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST). mdpi.com Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, the polymer undergoes a phase transition and becomes insoluble, causing the solution to become cloudy. mdpi.comnih.gov This "smart" behavior is driven by a shift in the hydrophilic-hydrophobic balance of the polymer chains with temperature. ugent.be

The LCST can be precisely tuned by altering the polymer's chemical structure. mdpi.com Key factors influencing the LCST include:

Side-Chain Hydrophobicity : The LCST is highly dependent on the hydrophobicity of the monomer's side chain. For instance, poly(2-ethyl-2-oxazoline) has an LCST of around 61–64°C, while the more hydrophobic poly(2-isopropyl-2-oxazoline) has an LCST between 36 and 39°C, which is close to human body temperature. mdpi.com

Copolymerization : By creating copolymers from different 2-oxazoline monomers, the LCST can be adjusted to any value between the LCSTs of the respective homopolymers. nih.govugent.be

End Groups : The polarity of the polymer's end groups can also influence the phase transition temperature. mdpi.com

This tunable thermoresponsiveness makes POx-based materials highly attractive for applications such as cell sheet engineering and injectable hydrogels that can form a depot at body temperature. bohrium.comugent.be

HomopolymerSide ChainTypical LCST (°C)
Poly(2-ethyl-2-oxazoline) (PEtOx)-CH₂CH₃61-64 mdpi.com
Poly(2-n-propyl-2-oxazoline) (PnPrOx)-CH₂CH₂CH₃21-25
Poly(2-isopropyl-2-oxazoline) (PiPrOx)-CH(CH₃)₂36-39 mdpi.com

Self-Assembled Amphiphilic Copolymers

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer blocks, can spontaneously self-assemble in a selective solvent (such as water) to form various nanostructures. nih.govmdpi.com POx are excellent candidates for creating such copolymers due to the ease of synthesizing well-defined blocks of both hydrophilic (e.g., poly(2-methyl-2-oxazoline)) and hydrophobic (e.g., poly(2-butyl-2-oxazoline) or poly(2-phenyl-2-oxazoline)) segments. nih.govfrontiersin.org

In aqueous environments, these amphiphilic POx copolymers can form core-shell structures, including:

Micelles : These are typically spherical aggregates where the hydrophobic blocks form a core, shielded from the water by a corona of the hydrophilic blocks. mdpi.comfrontiersin.org These structures are of great interest for encapsulating hydrophobic drugs. mdpi.com

Polymersomes : These are vesicular structures, analogous to liposomes, with an aqueous core enclosed by a membrane formed from the hydrophobic polymer blocks. mdpi.commdpi.com They can encapsulate both hydrophilic and hydrophobic substances. mdpi.com

Other Morphologies : Depending on the block lengths and solution conditions, other structures like cylindrical or worm-like micelles can also be formed. frontiersin.org

The self-assembly of POx-based block copolymers allows for the creation of complex, functional nanostructures from the bottom-up. rsc.orgresearchgate.net For example, a triblock copolymer of poly(2-methyloxazoline)-poly(dimethylsiloxane)-poly(2-methyloxazoline) can self-assemble into polymer vesicles. frontiersin.org

Surface Grafting for Anti-Biofouling Properties

Biofouling, the non-specific adsorption of proteins, bacteria, and other biological matter onto surfaces, is a major problem for biomedical devices and marine technologies. researchgate.net One effective strategy to combat this is to graft hydrophilic polymers onto the surface, creating a brush-like layer that repels foulants. nih.gov

Poly(2-oxazoline)s, particularly hydrophilic variants like poly(2-methyl-2-oxazoline) (PMOXA) and poly(2-ethyl-2-oxazoline) (PEtOx), have emerged as highly effective anti-biofouling coatings, often outperforming the current gold standard, poly(ethylene glycol) (PEG). researchgate.netacs.org Studies have shown that PMOXA surface coatings are as efficient as PEG in preventing protein and bacterial adsorption. researchgate.net In some cases, such as exposure to human blood plasma, POx brushes have demonstrated significantly better antifouling characteristics than PEG brushes with similar parameters. acs.org

The "grafting-to" method is a common approach where pre-synthesized POx chains with a reactive end group are attached to a surface. acs.org High grafting densities can be achieved, creating a dense polymer layer that effectively prevents biofouling. acs.org The excellent stability and biocompatibility of POx make them a promising alternative to PEG for creating advanced anti-biofouling surfaces. bohrium.comnih.gov

Luminescent and Photofunctional Materials

Derivatives of "Phenol, 2-(2-oxazolyl)-" are also valuable as core structures for luminescent and photofunctional materials. The specific arrangement of the phenol and oxazole (B20620) rings allows for a photophysical process known as excited-state intramolecular proton transfer (ESIPT). ifo.lviv.ua

Upon absorption of light, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the oxazole ring. This process transforms the molecule from its initial enol form to an excited keto tautomer. The subsequent relaxation from this keto state back to the ground state results in fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the absorption. ifo.lviv.ua

This large Stokes shift is highly desirable for applications in optical materials, as it minimizes reabsorption of the emitted light. Materials based on this principle, such as 2,5-di-(2-benzoxazolyl)phenol, demonstrate efficient fluorescence in the visible region. ifo.lviv.ua The photoluminescence properties can be influenced by the molecular environment, with solid-state spectra sometimes differing from those in solution due to molecular conformation and packing. ifo.lviv.ua

Furthermore, phenol-oxadiazole derivatives have been incorporated as ancillary ligands in iridium(III) complexes to create highly efficient phosphorescent materials for organic light-emitting diodes (OLEDs). These complexes can act as green phosphors with high photoluminescence quantum yields, demonstrating the potential of these molecular designs in advanced optoelectronic devices. rsc.org

Minimalistic 2-(Oxazolinyl)-Phenol Derivatives as ESIPT Fluorophores

In the quest for powerful solid-state emitters, minimalistic single-benzene ring fluorophores based on the excited-state intramolecular proton transfer (ESIPT) mechanism have emerged as a highly promising area of research. The synthesis of nitrile-substituted 2-(oxazolinyl)-phenols represents a significant advancement in this field. These compounds, with a low molecular weight, are synthesized through a straightforward process, providing access to all four regioisomers.

One of the most remarkable findings is the discovery of a minimalistic ESIPT-based fluorophore that exhibits an exceptionally high quantum yield in the solid state, reaching up to 87.3% with an emission wavelength of 491 nm. In solution, these fluorophores have demonstrated quantum yields as high as 63.0%, accompanied by large Stokes shifts of up to 11,300 cm⁻¹. The origin of these impressive emission properties has been further elucidated through temperature-dependent emission mapping, crystal structure analysis, and time-dependent density functional theory (TDDFT) calculations.

Influence of Electronic Substitution on Emission Efficiencies and Characteristics (AIE, ACQ)

The emission efficiencies and characteristics of 2-(oxazolinyl)-phenol derivatives are profoundly influenced by the nature and position of electronic substituents on the aromatic ring. This allows for the fine-tuning of their photophysical properties, leading to materials with either Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) characteristics.

For instance, nitrile-substituted 2-(oxazolinyl)-phenols have been categorized based on their emission behavior. Certain regioisomers act as aggregation-induced emission enhancement (AIEE) luminophores, while others exhibit dual-state emission (DSE) or aggregation-caused quenching (ACQ). This demonstrates the critical role of substituent placement in controlling the intermolecular interactions and, consequently, the solid-state emission behavior. The introduction of various electron-donating and electron-withdrawing groups can either enhance or diminish emission efficiencies, providing a versatile strategy for designing materials with tailored luminescent properties.

Compound Substituent Emission Characteristic
1-CNCyanoAggregation-Induced Emission Enhancement (AIEE)
2-CNCyanoAggregation-Induced Emission Enhancement (AIEE)
3-CNCyanoDual State Emission (DSE)
4-CNCyanoAggregation-Caused Quenching (ACQ)

Single-Crystal Analysis of Packing Motifs (J- and H-type)

Single-crystal X-ray analysis has been instrumental in understanding the structure-property relationships in 2-(oxazolinyl)-phenol derivatives. These studies have revealed the presence of different molecular packing motifs, specifically J- and H-type aggregates, which have a direct impact on the solid-state optical properties of these materials.

The arrangement of molecules in the crystal lattice dictates the extent of intermolecular electronic coupling. J-aggregates, characterized by a head-to-tail arrangement, typically lead to a red-shift in the absorption and emission spectra. Conversely, H-aggregates, with a face-to-face arrangement, result in a blue-shift. The ability to control the formation of these packing motifs through molecular design is crucial for tuning the solid-state fluorescence of these ESIPT-based fluorophores. Furthermore, single-crystal analysis has, in some cases, allowed for the isolation and characterization of the keto-tautomer of the ESIPT fluorophore, providing deeper insights into the proton transfer mechanism.

Design of Organic Single-Molecule White-Light Emitting Materials

The development of single-molecule white-light emitting (SM-WLE) materials is a significant goal in materials science, offering advantages over multi-component systems in terms of stability and reproducibility. Dual-emissive 2-(2′-hydroxyphenyl)oxazoles have been identified as a promising platform for achieving this.

By incorporating electron-donating groups such as triphenylamine (B166846) (TPA) into the 2-(2′-hydroxyphenyl)oxazole scaffold, it is possible to create molecules that exhibit dual emission from both the enol and the ESIPT-generated keto forms. The relative intensities of these two emission bands can be balanced to produce white light. For example, a device based on a 2-(2′-hydroxyphenyl)oxazole containing a single TPA unit has been shown to exhibit green-white electroluminescence with a high external quantum efficiency (EQE) of up to 5.3%. This represents one of the highest EQE values reported for single-molecule white-light emitting materials. The emission color can be further tuned by modifying the number and position of the TPA substituents, leading to sky-blue emission in a device with two TPA units and an even higher EQE of 8.0%.

Phenothiazine-Containing 2-(2-Hydroxyphenyl)azoles for Luminescent Applications

Applications in Encryption through Ultralong Lifetime and Afterglow

The application of Phenol, 2-(2-oxazolyl)- derivatives in the field of data encryption through ultralong lifetime and afterglow is an emerging area with significant potential. Materials exhibiting room temperature phosphorescence (RTP) with a long lifetime are highly sought after for advanced anti-counterfeiting and information security applications. The long afterglow allows for time-resolved detection, adding a layer of security that is difficult to replicate with conventional fluorescent materials.

While the broader class of ESIPT fluorophores is being explored for such applications, specific studies detailing the use of Phenol, 2-(2-oxazolyl)- derivatives for encryption are limited. The general principle involves designing molecules that, in a suitable host matrix or aggregated state, can effectively populate triplet states and suppress non-radiative decay pathways, leading to a long-lived phosphorescent emission. The information can be encoded in the afterglow's color, lifetime, or its response to external stimuli. Although the intrinsic properties of the Phenol, 2-(2-oxazolyl)- scaffold are promising for this purpose, further research is needed to specifically develop and characterize its derivatives for high-security data encryption applications.

Chemosensor Development

The inherent fluorescence of Phenol, 2-(2-oxazolyl)- derivatives and their sensitivity to the local environment make them excellent candidates for the development of chemosensors. These sensors can be designed to detect a variety of analytes, including metal ions, through changes in their fluorescence intensity or color.

Macrocyclic Chemosensors based on 2,6-Bis(benzoxazolyl)phenol for Metal Cation Detection

The fluorophore 2,6-bis(2-benzoxazolyl)phenol, often abbreviated as bis-HBO, serves as a foundational component in the design of advanced chemosensors for detecting metal cations. rsc.orgrsc.org Researchers have successfully incorporated this phenolic unit into a polyamine macrocyclic structure to enhance selectivity and specificity, particularly in aqueous environments. rsc.orgresearchgate.net One such example is a macrocyclic ligand, referred to as L in studies, where the bis-HBO group is integrated into a triethylenetetramine (B94423) framework. rsc.orgrsc.org The design rationale for using a macrocyclic structure is the inherent advantage these molecules have in forming stable and selective complexes with metal ions compared to their open-chain counterparts. researchgate.netmdpi.com

The synthesis of these complex macrocycles involves multi-step chemical processes. For instance, the creation of ligand L begins with the synthesis of the key intermediate, 2,6-bis(4-bromomethylbenzoxazol-2-yl)anisole, which is then cyclized with a protected polyamine chain, 1,4,7,10-tetrakis(4-toluensulfonyl)-1,4,7,10-tetraazadecane. rsc.org Subsequent deprotection steps yield the final macrocyclic chemosensor. rsc.org The resulting structure contains multiple proton donor (amine and phenol hydroxy groups) and acceptor sites, which influence its chemical properties in response to environmental pH. rsc.orgresearchgate.net This sophisticated molecular architecture is specifically engineered to create a sensor suitable for recognizing and signaling the presence of specific metal cations. rsc.org

Ratiometric Sensing Mechanisms via ESIPT Prevention

The detection mechanism of these 2,6-bis(benzoxazolyl)phenol-based macrocycles is rooted in a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgrsc.org In its free state, the macrocyclic ligand L is fluorescent, emitting light in the green part of the visible spectrum (around 507 nm) when excited. rsc.org This emission is a result of the ESIPT mechanism, where a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on one of the benzoxazole (B165842) rings in the excited state. rsc.org

The coordination of certain metal cations to the ligand dramatically alters this process. When ions such as Zinc (Zn(II)) or Cadmium (Cd(II)) bind to the macrocycle, the ESIPT mechanism is prevented. rsc.org This inhibition of proton transfer leads to a significant change in the fluorescence output, causing a displacement of the emission from green to blue. rsc.org Specifically, the complex with Zn(II) emits at approximately 463 nm, and the Cd(II) complex emits at 462 nm. rsc.org

This shift in emission wavelength is the basis for its function as a ratiometric chemosensor. rsc.org Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths (e.g., the blue emission of the complex vs. the green emission of the free ligand). rsc.org This approach is highly advantageous as it provides a built-in correction for variables like probe concentration and excitation light intensity, leading to more accurate and reliable detection. rsc.orgrsc.org The interaction with different metals can produce varied responses; for instance, while Zn(II) and Cd(II) cause a blue shift, Lead (Pb(II)) quenches the fluorescence entirely, likely due to a photoinduced electron transfer (PET) mechanism. rsc.orgrsc.org

State of Ligand (L)Dominant Emission WavelengthObserved ColorUnderlying Mechanism
Free Ligand~507 nmGreenESIPT
Complex with Zn(II)~463 nmBlueESIPT Prevention
Complex with Cd(II)~462 nmBlueESIPT Prevention
Complex with Pb(II)N/A (Quenched)Non-emissiveFluorescence Quenching

Considerations for Thermodynamic and Optical Response Selectivity

The effectiveness of a chemosensor is determined by its selectivity—its ability to preferentially bind to and signal the presence of a target analyte over other competing species. For macrocyclic sensors based on 2,6-bis(benzoxazolyl)phenol, selectivity is governed by both thermodynamic and optical factors.

Thermodynamic selectivity arises from the unique structural properties of the macrocyclic framework. The polyamine chain creates a pre-organized three-dimensional cavity with specific dimensions and a defined arrangement of donor atoms (nitrogens and the phenolic oxygen). mdpi.com This structure provides a snug fit for certain metal cations based on their ionic radius, charge, and preferred coordination geometry, leading to the formation of highly stable complexes. This inherent structural advantage makes macrocycles more selective than comparable open-chain ligands. mdpi.com

Optical response selectivity refers to the distinct changes in the fluorescence signal upon binding to different metal ions. The bis-HBO fluorophore is highly sensitive to its electronic environment. As observed, the sensor exhibits a clear "turn-on" blue fluorescence for Zn(II) and Cd(II). researchgate.netmdpi.com In contrast, it shows a "turn-off" response, or fluorescence quenching, for other ions such as Pb(II), Copper (Cu(II)), and Mercury (Hg(II)). researchgate.netmdpi.com This differential optical output allows for the discrimination between various metal cations. For example, paramagnetic metal ions like Cu(II) and heavy atoms like Pb(II) and Hg(II) often quench fluorescence, providing a clear distinction from the fluorescence enhancement observed with Zn(II) and Cd(II). researchgate.net The combination of the macrocycle's selective binding (thermodynamic stability) and the fluorophore's distinct signaling (optical response) results in a highly selective chemosensor. researchgate.netmdpi.com

Molecular Recognition and Inhibition Mechanisms in Chemical Biology

Structure-Activity Relationships in Enzyme Inhibition

The "Phenol, 2-(2-oxazolyl)-" core structure, particularly when integrated into a larger benzoxazole (B165842) framework, serves as a versatile scaffold for designing potent and selective enzyme inhibitors. The specific arrangement and substitution on both the phenol (B47542) and oxazole (B20620) rings are critical in determining the compound's inhibitory activity and its interaction with the enzyme's active site.

Design of Benzoxazole Scaffolds as Histone Demethylase (JMJD3) Inhibitors

The 2-benzoxazol-2-yl-phenol scaffold has been identified as a promising starting point for the development of inhibitors against Jumonji domain-containing protein 3 (JMJD3), a histone demethylase implicated in inflammatory conditions and cancer. nih.govnih.gov JMJD3, a member of the KDM6 subfamily, specifically demethylates lysine (B10760008) 27 on histone H3 (H3K27), a key epigenetic modification. nih.gov

Through a virtual fragment screening approach, researchers identified the benzoxazole scaffold as a suitable hit for developing more potent JMJD3 inhibitors. nih.govnih.gov Subsequent synthesis and experimental testing of various derivatives led to the discovery of compounds with significant inhibitory activity. Modifications to the phenolic moiety were guided by molecular modeling to enhance interactions within the α-ketoglutarate pocket of JMJD3. nih.gov

One notable derivative, compound 8 (see table below), demonstrated the highest inhibitory activity among the synthesized compounds, with a 90% reduction in JMJD3 activity at a concentration of 25 μM. nih.gov Further analysis determined its half-maximal inhibitory concentration (IC50) to be 1.22 ± 0.22 μM. nih.govnih.gov This compound also exhibited noteworthy selectivity (approximately 21-fold) for JMJD3 over the closely related isoform, UTX. nih.gov

Inhibitory Activity of Benzoxazole Derivatives against JMJD3
CompoundInhibition of JMJD3 at 25 μM (%)IC50 (μM)Selectivity vs. UTX (fold)
Compound 8901.22 ± 0.22~21
Compound 927N/AN/A
Compound 1020N/AN/A
Compound 11InactiveN/AN/A

Molecular Interactions and Hydrogen Bonding with Enzyme Active Sites

The efficacy of the 2-benzoxazol-2-yl-phenol scaffold as a JMJD3 inhibitor is rooted in its specific molecular interactions within the enzyme's active site. nih.gov Phenolic compounds are well-recognized as hydrogen bond donors, capable of forming bonds with the carboxyl groups of proteins. frontiersin.org This interaction is a key component of their binding mechanism.

Molecular docking studies revealed that the hydroxyl group on the phenol ring is crucial for binding affinity. In the most potent inhibitor, compound 8 , the hydroxyl group at the C-4 position of the phenol ring establishes critical hydrogen bonds with the amino acid residues K1381, T1387, and N1400 in the JMJD3 active site. nih.gov

The structural modifications of other derivatives directly impact this hydrogen bond network, explaining their varied inhibitory activities. For instance:

The carboxylic group of compound 9 forms a salt bridge with K1381 and hydrogen bonds with T1387 and N1400. nih.gov

The fluorine atom in compound 10 points towards K1381. nih.gov

The methoxybenzodioxole moiety of compound 11 interacts with K1381 and T1387. nih.gov

These interactions highlight the importance of the phenolic portion of the scaffold in anchoring the inhibitor within the active site and dictating its potency. nih.gov

Tyrosinase Inhibitory Activities of 2-Phenylbenzo[d]oxazole Scaffolds

Derivatives of the 2-phenylbenzo[d]oxazole scaffold, which incorporates the "Phenol, 2-(2-oxazolyl)-" structure, have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Inspired by the known tyrosinase inhibitory activity of isosterically related 2-phenylbenzo[d]thiazole compounds, researchers explored phenolic compounds with the 2-phenylbenzo[d]oxazole core. nih.govnih.govresearchgate.net

Compounds featuring a resorcinol (B1680541) structure (a 2,4-dihydroxyphenyl group) on the phenyl ring exhibited particularly strong inhibition of mushroom tyrosinase, significantly exceeding the potency of the standard inhibitor, kojic acid. nih.govnih.gov The 2,4-dihydroxyphenyl group is a common feature in many potent tyrosinase inhibitors. researchgate.net

One compound, compound 3 , which features a resorcinol moiety, displayed a nanomolar IC50 value of 0.51 μM. nih.govnih.gov Kinetic studies indicated that these potent compounds act as competitive inhibitors. nih.gov Docking simulations further supported these findings, suggesting that the resorcinol structure enhances binding to the tyrosinase active site through both hydrophobic interactions and hydrogen bonding. nih.gov These compounds were also effective at inhibiting tyrosinase activity and melanin production in B16F10 cells. nih.gov

Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives
CompoundKey Structural FeatureIC50 (μM)
Compound 3Resorcinol0.51
Compound 8ResorcinolPotent Inhibitor
Compound 13ResorcinolPotent Inhibitor
Kojic Acid (Reference)N/AWeaker than test compounds

Structure-Based Design Principles for Enzyme Modulators

The development of inhibitors based on the "Phenol, 2-(2-oxazolyl)-" scaffold exemplifies key principles of structure-based drug design. This powerful technique utilizes the three-dimensional structure of a biological target to design and identify potential modulators. googleapis.com

A critical step in this process is the identification of a "hit" compound, often through screening methods like the virtual fragment screening used to identify the 2-benzoxazol-2-yl-phenol scaffold for JMJD3 inhibition. nih.gov Once a hit is identified, its binding mode is analyzed, often using techniques like X-ray crystallography or computational docking. This analysis reveals key interactions, such as the hydrogen bonds between the phenol group and the JMJD3 active site. nih.gov

This structural information then guides the optimization of the hit compound. For example, conformational analysis of an oxazolyl-containing ligand for the VHL E3 ligase revealed an energetically unfavorable bound conformation, which prompted further chemical modifications to lock the molecule into a more favorable shape, ultimately improving binding affinity. nih.gov Medicinal chemists employ various strategies, such as introducing bioisosteres (substituents or groups with similar physical or chemical properties), to modulate potency, selectivity, and pharmacokinetic properties. nih.gov The systematic modification of the phenolic and benzoxazole rings in the JMJD3 and tyrosinase inhibitors demonstrates a classic structure-based approach to enhancing enzyme modulation.

Q & A

Basic: What safety protocols are critical when handling Phenol, 2-(2-oxazolyl)- derivatives?

Answer:

  • Hazard Mitigation: Derivatives like Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Use fume hoods, nitrile gloves, and lab coats.
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Waste Disposal: Segregate halogenated and non-halogenated waste per institutional guidelines, as phenol derivatives often require incineration .

Advanced: How can synthetic routes for Phenol, 2-(2-oxazolyl)- derivatives be optimized to reduce side-product formation?

Answer:

  • Reaction Design: Use catalytic conditions (e.g., Pd-mediated cross-coupling) to enhance regioselectivity. Monitor intermediates via TLC or HPLC .
  • By-product Analysis: Characterize side-products (e.g., dimerization or oxidation artifacts) using LC-MS or NMR. Adjust stoichiometry of oxazole precursors to minimize undesired pathways .
  • Example: In diazonium salt coupling reactions, maintain pH < 3 to suppress competing azo bond cleavage .

Basic: What spectroscopic methods are recommended for structural validation of Phenol, 2-(2-oxazolyl)- derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify phenolic -OH protons (δ 9–12 ppm, broad) and oxazole ring protons (δ 7–8 ppm) .
    • 13C NMR: Confirm carbonyl (C=O, δ 160–170 ppm) and oxazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: What computational strategies predict the electronic properties of Phenol, 2-(2-oxazolyl)- derivatives?

Answer:

  • DFT Calculations: Optimize geometries at B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps and charge distribution .
  • UV-Vis Simulations: Compare TD-DFT results with experimental spectra to assign electronic transitions (e.g., π→π* in oxazole rings) .
  • Reactivity Prediction: Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Basic: How should acute toxicity assays for Phenol, 2-(2-oxazolyl)- derivatives be designed?

Answer:

  • In Vitro Models: Use zebrafish embryos (OECD TG 236) for rapid toxicity screening. Monitor LC50 values at 96 hours .
  • Cell-Based Assays: Assess cytotoxicity in human keratinocytes (HaCaT) via MTT assay, noting IC50 thresholds .
  • Dose-Response Curves: Apply Hill equation modeling to quantify potency (EC50) and cooperativity .

Advanced: How can contradictory photocatalytic activity data for oxazolyl-phenol derivatives be resolved?

Answer:

  • Controlled Variables: Standardize light intensity (e.g., 450 nm LED, 10 mW/cm²) and solvent polarity (e.g., acetonitrile vs. water) to isolate photocatalytic efficiency .
  • Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to distinguish between singlet oxygen (1O2) and hydroxyl radical (•OH) pathways .
  • Surface Analysis: Perform XPS or SEM to assess catalyst degradation (e.g., leaching of metal co-catalysts) .

Basic: What chromatographic techniques ensure purity of Phenol, 2-(2-oxazolyl)- derivatives?

Answer:

  • Reverse-Phase HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation .
  • Preparative TLC: Employ silica gel GF254 plates with ethyl acetate/hexane (3:7) for small-scale purification .

Advanced: How do stereochemical configurations impact the bioactivity of chiral oxazolyl-phenol derivatives?

Answer:

  • Enantioselective Synthesis: Use Evans’ oxazolidinone auxiliaries or chiral HPLC (e.g., Chiralpak IA) to resolve R/S isomers .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to compare binding affinities of enantiomers with target proteins (e.g., COX-2) .
  • Pharmacokinetics: Assess metabolic stability (e.g., CYP450 isoforms) via liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.